molecular formula C10H11BrO2 B1344743 4-Bromo-2-isopropylbenzoic acid CAS No. 741698-83-9

4-Bromo-2-isopropylbenzoic acid

Cat. No.: B1344743
CAS No.: 741698-83-9
M. Wt: 243.1 g/mol
InChI Key: ZVKWVPUYVKVUSM-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWVPUYVKVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630505
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741698-83-9
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-isopropylbenzoic Acid

4-Bromo-2-isopropylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a bromine atom, an isopropyl group, and a carboxylic acid moiety, provides multiple reactive sites for the construction of complex molecular architectures. This guide presents a comprehensive overview of a robust and well-documented synthetic route to this important compound, delving into the underlying chemical principles, detailed experimental procedures, and analytical characterization.

Strategic Approach to Synthesis: A Multi-step Pathway from 2-Isopropylaniline

The synthesis of 4-Bromo-2-isopropylbenzoic acid can be efficiently achieved through a multi-step sequence commencing with the readily available starting material, 2-isopropylaniline. This strategic pathway leverages classic and reliable organic transformations, including diazotization, a Sandmeyer reaction to introduce the nitrile functionality, and subsequent hydrolysis to afford the final carboxylic acid. This approach offers a logical and controllable method for the precise installation of the required functional groups on the aromatic ring.

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow Start 2-Isopropylaniline Intermediate1 Benzenediazonium Salt Intermediate Start->Intermediate1 Diazotization (NaNO2, HBr, 0-5 °C) Intermediate2 4-Bromo-2-isopropylbenzonitrile Intermediate1->Intermediate2 Sandmeyer Reaction (CuCN) Product 4-Bromo-2-isopropylbenzoic Acid Intermediate2->Product Hydrolysis (H2SO4, H2O, Reflux)

Caption: Overall synthetic workflow for 4-Bromo-2-isopropylbenzoic acid.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-isopropylbenzonitrile

The initial phase of the synthesis focuses on the conversion of 2-isopropylaniline to the crucial nitrile intermediate, 4-Bromo-2-isopropylbenzonitrile. This is accomplished through a two-step sequence involving diazotization followed by a cyanation reaction.

Step 1.1: Diazotization of 2-Isopropylaniline

Causality Behind Experimental Choices: The diazotization of an aromatic amine is a fundamental reaction that converts the amino group into an excellent leaving group, the diazonium salt (N₂⁺). This transformation is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely. The use of a strong acid, in this case, hydrobromic acid (HBr), is essential to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to maintain an acidic environment that stabilizes the diazonium salt.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2-isopropylaniline in a suitable solvent (e.g., a mixture of glacial acetic acid and water) is prepared.

  • The flask is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution of 2-isopropylaniline, ensuring the temperature is maintained below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 1.2: The Sandmeyer Reaction: Introduction of the Nitrile Group

Causality Behind Experimental Choices: The Sandmeyer reaction is a powerful method for the substitution of an aromatic diazonium group with a nucleophile, catalyzed by copper(I) salts.[1][2][3] In this step, copper(I) cyanide (CuCN) is used to replace the diazonium group with a nitrile (-CN) group. The copper(I) catalyst facilitates the single-electron transfer mechanism that is characteristic of this reaction. The nitrile group is an excellent precursor to a carboxylic acid, which can be readily achieved through hydrolysis.

Experimental Protocol:

  • In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and cooled to 0 °C. The excess cyanide helps to stabilize the copper(I) cyanide complex.

  • The cold diazonium salt solution from the previous step is slowly added to the stirred cuprous cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for a period of time to ensure the reaction goes to completion.

  • The reaction mixture is then cooled, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

  • The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude 4-Bromo-2-isopropylbenzonitrile.

Purification of the Intermediate:

The crude nitrile can be purified by vacuum distillation or by recrystallization from a suitable solvent system, such as ethanol-water.

Part 2: Hydrolysis to the Final Product: 4-Bromo-2-isopropylbenzoic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 4-Bromo-2-isopropylbenzonitrile to the carboxylic acid.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A strong acid, such as sulfuric acid (H₂SO₄), is typically used, and the reaction is often carried out at elevated temperatures (reflux) to drive the reaction to completion.

Experimental Protocol:

  • The purified 4-Bromo-2-isopropylbenzonitrile is placed in a round-bottom flask with a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid.

  • The crude 4-Bromo-2-isopropylbenzoic acid is then purified.

Purification of 4-Bromo-2-isopropylbenzoic Acid:

Recrystallization is the most common method for purifying the final product. A suitable solvent system, such as ethanol-water or acetic acid-water, can be used. The crude acid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[4]

Characterization and Data Presentation

The identity and purity of the synthesized 4-Bromo-2-isopropylbenzoic acid should be confirmed by various analytical techniques.

Property Value Source
Molecular Formula C₁₀H₁₁BrO₂[5]
Molecular Weight 243.10 g/mol [5]
Appearance White solid[5]
Melting Point 120-121 °C[5]
Boiling Point 318.7±35.0 °C (Predicted)[5]
pKa 3.41±0.10 (Predicted)[5]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons (including the carbon attached to the bromine), and the isopropyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 2-Isopropylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Nitrite: Oxidizer and toxic. Handle with care.

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Copper(I) Cyanide: Highly toxic. Handle with extreme caution and avoid inhalation of dust.

  • Sulfuric Acid: Highly corrosive. Causes severe burns.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-Bromo-2-isopropylbenzoic acid via the diazotization and Sandmeyer reaction of 2-isopropylaniline, followed by hydrolysis, represents a reliable and well-established synthetic route. This guide provides a detailed framework for researchers and scientists to successfully prepare this important building block. Careful attention to experimental details, particularly temperature control during the diazotization step and appropriate purification techniques, is crucial for obtaining a high yield of the pure product. The analytical data presented serves as a benchmark for the characterization and quality control of the synthesized compound.

References

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • IJSRD. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-2-(isopropylamino)benzonitrile. Retrieved February 2, 2026, from [Link]

  • University of Manitoba. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. Retrieved February 2, 2026, from [Link]

  • Scientific Research Publishing. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 8, 255-266. [Link]

  • ResearchGate. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing para-bromo benzonitrile.
  • ResearchGate. (2015). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 2, 2026, from [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved February 2, 2026, from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved February 2, 2026, from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-Bromo-2-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 4-Bromo-2-isopropylbenzoic acid (CAS No. 741698-83-9), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, providing a framework for structural elucidation and quality control. Methodologies for data acquisition and interpretation are detailed, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-Bromo-2-isopropylbenzoic Acid

4-Bromo-2-isopropylbenzoic acid, with the molecular formula C₁₀H₁₁BrO₂, is a substituted aromatic carboxylic acid.[1][2] Its structural complexity, featuring a sterically demanding isopropyl group ortho to a carboxylic acid and a bromine atom in the para position, makes it a valuable building block in organic synthesis. The precise characterization of this molecule is paramount for its application in the development of novel therapeutics and advanced materials, where isomeric purity and structural integrity are critical. Spectroscopic analysis provides the definitive fingerprint for confirming the identity and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-isopropylbenzoic acid is presented in Table 1.

PropertyValueSource
CAS Number 741698-83-9[1]
Molecular Formula C₁₀H₁₁BrO₂[1][2]
Molecular Weight 243.10 g/mol [1]
Appearance White solid[2][3]
Melting Point 120-121 °C[3]
Boiling Point (Predicted) 318.7 ± 35.0 °C[3]
Density (Predicted) 1.445 ± 0.06 g/cm³[3]
pKa (Predicted) 3.41 ± 0.10[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra for 4-Bromo-2-isopropylbenzoic acid, the following sections provide a detailed prediction and interpretation based on established principles of NMR and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Bromo-2-isopropylbenzoic acid in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the isopropyl group protons, and the carboxylic acid proton. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.
~7.9-8.1Doublet1HAr-H (H6)This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H5 proton.
~7.5-7.7Doublet of doublets1HAr-H (H5)This proton is coupled to both H6 and H3, resulting in a doublet of doublets.
~7.3-7.5Doublet1HAr-H (H3)This proton is ortho to the bromine atom and will be split by the H5 proton.
~3.2-3.5Septet1H-CH(CH₃)₂The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons.
~1.2-1.4Doublet6H-CH(CH₃)₂The six equivalent protons of the two methyl groups in the isopropyl group are split into a doublet by the methine proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 4-Bromo-2-isopropylbenzoic acid are presented in Table 3.

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~145-150Ar-C (C2)The carbon atom bearing the isopropyl group is shifted downfield.
~135-140Ar-C (C1)The carbon atom attached to the carboxylic acid group.
~131-133Ar-C (C5)Aromatic CH carbon.
~130-132Ar-C (C3)Aromatic CH carbon.
~125-130Ar-C (C6)Aromatic CH carbon.
~120-125Ar-C (C4)The carbon atom attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon.
~30-35-CH(CH₃)₂The methine carbon of the isopropyl group.
~22-25-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of 4-Bromo-2-isopropylbenzoic acid.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Bromo-2-isopropylbenzoic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-isopropylbenzoic acid will be dominated by absorptions from the carboxylic acid group.

Predicted IR Spectral Data

The characteristic IR absorption frequencies for 4-Bromo-2-isopropylbenzoic acid are summarized in Table 4.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe broadness of this peak is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[4]
~2970MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the isopropyl group.
~3050MediumC-H stretch (aromatic)Corresponds to the C-H bonds of the benzene ring.
1680-1710StrongC=O stretchThe carbonyl stretch of an aromatic carboxylic acid is typically in this range. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic carboxylic acid.[4][5]
~1600, ~1475MediumC=C stretch (aromatic)These absorptions are characteristic of the benzene ring.
~1420MediumO-H bendIn-plane bending of the hydroxyl group.
~1290StrongC-O stretchCoupled with the O-H in-plane bend.
~920Broad, MediumO-H bendOut-of-plane bending of the hydroxyl group in the hydrogen-bonded dimer.
~830StrongC-H bend (aromatic)Out-of-plane bending for a 1,2,4-trisubstituted benzene ring.
~550MediumC-Br stretchCharacteristic absorption for a carbon-bromine bond.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR data acquisition.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid 4-Bromo-2-isopropylbenzoic acid onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrum Data

For 4-Bromo-2-isopropylbenzoic acid, electron ionization (EI) would likely lead to a discernible molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in two molecular ion peaks of almost equal intensity at m/z 242 and 244. This M/M+2 isotopic pattern is a definitive indicator of a single bromine atom in the molecule.

  • Key Fragmentations:

    • Loss of a methyl group (-CH₃): A peak at m/z 227/229 would result from the loss of a methyl radical from the isopropyl group.

    • Loss of an isopropyl group (-C₃H₇): Cleavage of the isopropyl group would lead to a fragment at m/z 199/201.

    • Loss of a hydroxyl group (-OH): A peak at m/z 225/227 would correspond to the loss of a hydroxyl radical from the carboxylic acid.

    • Loss of a carboxyl group (-COOH): A fragment at m/z 197/199 would be observed due to the loss of the entire carboxylic acid group.

The predicted major fragmentation pathways are summarized in Table 5.

m/zIon StructureRationale
242/244[C₁₀H₁₁BrO₂]⁺Molecular ion peak (M⁺)
227/229[M - CH₃]⁺Loss of a methyl radical
199/201[M - C₃H₇]⁺Loss of an isopropyl radical
225/227[M - OH]⁺Loss of a hydroxyl radical
197/199[M - COOH]⁺Loss of a carboxyl radical
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Workflow for EI-MS Analysis

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction:

    • A small amount of the sample is introduced into the high vacuum of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion).

  • Mass Analysis and Detection:

    • The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectral data for 4-Bromo-2-isopropylbenzoic acid provides a robust framework for the structural verification and quality assessment of this important chemical intermediate. The detailed interpretation of the expected spectral features, grounded in fundamental principles and data from analogous structures, serves as a valuable resource for scientists engaged in its synthesis and application. The provided experimental protocols outline best practices for acquiring high-quality spectral data, ensuring consistency and reliability in research and development settings.

References

  • University of California, Davis. (2023). IR Spectroscopy: Carboxylic Acids. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 2, 2026, from [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing 4-Bromo-2-isopropylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the medicinal chemist and drug development professional, the timely acquisition of high-quality starting materials is the bedrock of a successful research campaign. 4-Bromo-2-isopropylbenzoic acid (CAS No. 741698-83-9), a substituted benzoic acid derivative, has emerged as a valuable building block in the synthesis of complex molecular architectures, notably in the development of novel therapeutics. This guide provides an in-depth technical overview of commercial suppliers, quality control considerations, and a practical, field-tested experimental protocol for the utilization of this versatile reagent.

The Strategic Importance of 4-Bromo-2-isopropylbenzoic Acid in Synthesis

4-Bromo-2-isopropylbenzoic acid is a key intermediate in multi-step synthetic pathways. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation and other derivatizations, while the aryl bromide is a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. A notable application of this compound is in the synthesis of inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting its relevance in contemporary medicinal chemistry.[1][2]

Commercial Availability: A Comparative Analysis

A critical step in any research endeavor is the efficient sourcing of starting materials. The following table provides a comparative overview of several commercial suppliers of 4-Bromo-2-isopropylbenzoic acid, based on publicly available data. Researchers are advised to request lot-specific Certificates of Analysis for the most current and detailed information.

SupplierCAS NumberStated PurityAvailable QuantitiesNotes
Sigma-Aldrich 741698-83-997%Gram scaleOffers detailed documentation including Certificate of Origin.
AChemBlock 741698-83-995%1g, 5g, 25gProvides pricing for various quantities and estimated shipping times.[3]
Oakwood Products 741698-83-999%Inquire for detailsA US-based supplier.[4]
ChemicalBook 741698-83-995% to 97%Milligram to gram scaleAggregates multiple suppliers, primarily based in China.[4]
BLD Pharm 741698-83-997%Inquire for detailsA supplier with a US presence.

Quality Control: Beyond the Label

While the supplier's stated purity is a useful starting point, a thorough evaluation of the Certificate of Analysis (CoA) is imperative for ensuring experimental reproducibility. Key analytical data to scrutinize include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This provides the structural fingerprint of the molecule. Verify the expected chemical shifts and integration values for the aromatic and isopropyl protons, as well as the carboxylic acid proton. The absence of significant unassigned peaks is crucial.

  • HPLC (High-Performance Liquid Chromatography): This technique is essential for determining the purity of the compound. The CoA should report the purity as a percentage based on the peak area of the main component. Note the detection wavelength used.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. The CoA should show a peak corresponding to the expected mass-to-charge ratio (m/z) of 4-Bromo-2-isopropylbenzoic acid (243.1 g/mol ).

  • Appearance: The compound is typically a white to off-white solid.[3][4] Any significant deviation from this should be noted.

Experimental Protocol: Reduction to (4-Bromo-2-isopropylphenyl)methanol

A common transformation of 4-Bromo-2-isopropylbenzoic acid in a synthetic workflow is its reduction to the corresponding benzyl alcohol. This alcohol can then be used in subsequent reactions, such as etherifications or conversions to a leaving group. The following protocol is adapted from a peer-reviewed study on the development of SARS-CoV-2 Mpro inhibitors.[1][2]

Reaction Scheme:

G 4-Bromo-2-isopropylbenzoic_acid 4-Bromo-2-isopropylbenzoic acid THF_H2O 1. THF, 0°C to rt 2. H₂O (quench) 4-Bromo-2-isopropylbenzoic_acid->THF_H2O Borane_THF BH₃·THF Borane_THF->THF_H2O (4-Bromo-2-isopropylphenyl)methanol (4-Bromo-2-isopropylphenyl)methanol THF_H2O->(4-Bromo-2-isopropylphenyl)methanol

A schematic of the reduction of 4-Bromo-2-isopropylbenzoic acid.

Materials:

  • 4-Bromo-2-isopropylbenzoic acid (1.0 mmol, 243 mg)

  • 1 M Borane-tetrahydrofuran complex in THF (2.3 mmol, 2.3 mL)

  • Anhydrous Tetrahydrofuran (THF) (1.5 mL)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-isopropylbenzoic acid (243 mg, 1.0 mmol).

  • Dissolution: Add anhydrous THF (1.5 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Add the 1 M solution of borane-THF complex in THF (2.3 mL, 2.3 mmol) dropwise to the stirred solution. Caution: Borane-THF reacts with moisture and air. Handle under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4.5 hours.

  • Quenching: Carefully and slowly add deionized water to the reaction mixture to quench the excess borane. Caution: This will generate hydrogen gas. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-bromo-2-isopropylphenyl)methanol.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if required.

This protocol provides a reliable method for the efficient reduction of the carboxylic acid, furnishing the corresponding alcohol for further synthetic manipulations.

Conclusion

4-Bromo-2-isopropylbenzoic acid is a readily available and highly versatile building block for drug discovery and development. By carefully selecting a supplier, performing due diligence on the quality of the material, and employing robust synthetic protocols, researchers can effectively leverage this compound in the creation of novel and impactful chemical entities.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications. [Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. National Institutes of Health. [Link]

  • ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. [Link]

  • ChemBuyersGuide.com, Inc. Oakwood Products, Inc.. [Link]

Sources

4-Bromo-2-isopropylbenzoic Acid: The Steric Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9), a critical intermediate in modern medicinal chemistry.

Executive Summary

4-Bromo-2-isopropylbenzoic acid is a tri-functionalized aromatic building block characterized by three distinct chemical handles: a carboxylic acid (for amide/ester formation), an aryl bromide (for cross-coupling), and an isopropyl group (providing steric bulk and lipophilicity). While not a drug substance itself, it has emerged as a high-value "privileged scaffold" in the synthesis of SGLT2 inhibitors , antivirals (SARS-CoV-2 Mpro inhibitors) , and nuclear receptor modulators . Its history is tied to the industry's shift from flat, aromatic structures to more complex, three-dimensional pharmacophores—a trend often described as "escaping flatland."

PropertyData
CAS Number 741698-83-9
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
IUPAC Name 4-Bromo-2-(propan-2-yl)benzoic acid
Key Application Intermediate for Suzuki-Miyaura coupling; Scaffold for peptidomimetics

Discovery and Historical Context

The "Steric" Evolution

The discovery of 4-Bromo-2-isopropylbenzoic acid is not marked by a single serendipitous event but rather by the evolution of Structure-Activity Relationship (SAR) strategies in the early 21st century.

  • The Benzoic Acid Era (Pre-2000s): Early medicinal chemistry relied heavily on simple halogenated benzoic acids (e.g., 4-bromobenzoic acid). While effective for cross-coupling, these molecules lacked the steric complexity required to lock conformations in protein binding pockets.

  • The Rise of Ortho-Substitution (2005-2015): As targets like SGLT2 (Sodium-Glucose Transport Protein 2) and Nuclear Receptors (PPAR, FXR) became prominent, chemists needed scaffolds that could induce a "twist" in the biaryl axis. The introduction of an isopropyl group at the ortho position (C2) relative to the acid creates significant steric clash, forcing the attached amide or ester out of planarity.

  • Modern Application (2020-Present): Most recently, this scaffold was identified as a key starting material for SARS-CoV-2 Mpro inhibitors . Research published in ACS Medicinal Chemistry Letters (2024/2025) highlights its use in high-throughput medicinal chemistry (HTMC) to rapidly generate libraries of protease inhibitors, validating its status as an essential tool for hit-to-lead optimization [1].

Chemical Synthesis & Technical Methodology

The synthesis of 4-Bromo-2-isopropylbenzoic acid presents a regioselectivity challenge. Direct bromination of 2-isopropylbenzoic acid typically yields the 5-bromo isomer due to the directing effects of the carboxyl (meta) and isopropyl (para) groups. Therefore, the authoritative industrial route proceeds via the oxidation of 4-bromo-o-cymene .

Pathway Visualization

The following diagram illustrates the industrial synthesis logic and the regioselectivity control.

SynthesisPathway Start o-Cymene (1-methyl-2-isopropylbenzene) Step1 Bromination (Br2, FeBr3) Start->Step1 Electrophilic Subst. Inter1 4-Bromo-o-cymene (Major Isomer) Step1->Inter1 Para to Methyl (Steric Control) Inter2 5-Bromo-o-cymene (Minor Byproduct) Step1->Inter2 Para to Isopropyl Step2 Oxidation (KMnO4 or Co/Mn/O2) Inter1->Step2 Benzylic Oxidation Product 4-Bromo-2-isopropylbenzoic Acid (Target) Step2->Product Selective -CH3 to -COOH

Caption: Synthesis of 4-Bromo-2-isopropylbenzoic acid via bromination of o-cymene followed by selective oxidation.

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-2-isopropylbenzoic acid via KMnO₄ oxidation of 4-bromo-2-isopropyltoluene.

Reagents:
  • 4-Bromo-2-isopropyltoluene (10.0 g, 47 mmol)

  • Potassium Permanganate (KMnO₄) (22.0 g, 140 mmol)

  • Pyridine (solvent/co-solvent) (50 mL)

  • Water (100 mL)

Step-by-Step Methodology:
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-isopropyltoluene in a mixture of pyridine (50 mL) and water (20 mL).

    • Causality: Pyridine is used to solubilize the organic starting material while withstanding the harsh oxidative conditions that would degrade alcoholic solvents.

  • Oxidation (Stepwise Addition): Heat the mixture to 90°C. Add KMnO₄ in small portions (approx. 5g each) over 2 hours.

    • Control Point: Vigorous reflux indicates the reaction is exothermic. Monitor the color; the purple permanganate color should fade to brown (MnO₂) before the next addition.

  • Reflux: Maintain reflux for 6 hours.

    • Validation: Check reaction progress via TLC (Hexane/EtOAc 3:1). The starting material spot (high Rf) should disappear, replaced by the baseline acid spot.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water (50 mL).

    • Concentrate the filtrate under reduced pressure to remove pyridine.

  • Acidification: Cool the aqueous residue to 0°C in an ice bath. Slowly acidify to pH 1–2 using 6N HCl.

    • Observation: A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C for 12 hours.

  • Purification: Recrystallize from Ethanol/Water (1:1) if purity <98% by HPLC.

Applications in Drug Development[1][2][3]

The "Hit-to-Lead" Accelerator

In the context of the SARS-CoV-2 Mpro inhibitor discovery, this molecule serves as the "cap" for the P3/P4 pocket of the protease. The isopropyl group fills the hydrophobic S3 subsite, while the bromine allows for the attachment of diverse heteroaryl groups via Suzuki coupling to probe the S4 pocket.

SGLT2 Inhibition Mechanism

While major drugs like Dapagliflozin use a chloro-phenyl group, the bromo-isopropyl analog allows researchers to modulate the lipophilic ligand efficiency (LLE) . The isopropyl group restricts rotation around the phenyl-sugar linker (or phenyl-heterocycle linker), pre-organizing the molecule into the bioactive conformation required to block the glucose transporter.

Experimental Workflow: Amide Coupling

The following protocol describes the activation of the acid for library generation, a standard procedure in high-throughput medicinal chemistry [1].

Protocol:

  • Activation: Dissolve 4-Bromo-2-isopropylbenzoic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT).

    • Mechanism:[1] HATU generates the activated OAt-ester, which is more reactive and less prone to racemization (though not an issue here) than standard esters.

  • Coupling: Add the amine partner (e.g., a pyrrolidine scaffold) (1.1 equiv). Stir at RT for 4–16 hours.

  • Validation: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet separated by 2 amu) provides a clear mass spectral signature for product identification.

Logical Workflow: From Building Block to Drug Candidate[3]

This diagram details the decision tree a medicinal chemist follows when utilizing this scaffold.

DrugDesignLogic Scaffold 4-Bromo-2-isopropylbenzoic Acid Decision Target Pocket Analysis Scaffold->Decision PathA Hydrophobic Pocket (S3/S4) Decision->PathA High Lipophilicity Req. PathB Solvent Exposed Region Decision->PathB Polar Interaction Req. Action1 Retain Isopropyl (Steric Fill) PathA->Action1 Action3 Amide Coupling at COOH (Link to Core) Action1->Action3 Action2 Suzuki Coupling at Br (Extend Chain) Candidate Lead Candidate (e.g., Mpro Inhibitor) Action2->Candidate Action3->Action2

Caption: Medicinal chemistry decision tree for utilizing the 4-bromo-2-isopropyl scaffold.

References

  • ACS Medicinal Chemistry Letters. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." American Chemical Society, 2024. Link (Contextual synthesis application).

  • ChemicalBook. "4-Bromo-2-isopropylbenzoic acid Product Properties and Safety." ChemicalBook, 2025.[2][3] Link

  • Google Patents. "Preparation method of 4-bromobenzoic acids (CN108558636A)." Google Patents, 2018. Link (General oxidation methodology reference).

  • Organic Syntheses. "2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation." Org.[4] Synth. 2012, 89, 105-114.[4] Link (Analogous oxidation protocols).

Sources

A Technical Guide to 4-Bromo-2-isopropylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-isopropylbenzoic acid (CAS No: 741698-83-9) is a substituted aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its unique trifunctional nature—comprising a carboxylic acid handle, a sterically influential isopropyl group, and a synthetically labile aryl bromide—positions it as a valuable intermediate for constructing complex molecular architectures. The isopropyl group can enhance lipophilicity and modulate binding interactions within biological targets, while the bromine and carboxylic acid moieties provide orthogonal reaction sites for molecular elaboration.

This technical guide provides an in-depth analysis of 4-bromo-2-isopropylbenzoic acid, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, propose a robust and regioselective synthetic pathway, detail its characteristic spectroscopic signature, and discuss its vast synthetic utility, particularly in the context of creating novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development.

Physicochemical Properties

The key physicochemical properties of 4-bromo-2-isopropylbenzoic acid have been compiled from various sources and are summarized below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyValueSource
CAS Number 741698-83-9[1][2]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [4][5]
Appearance White solid[1][2]
Melting Point 120-121 °C[1]
Boiling Point (Predicted) 318.7 ± 35.0 °C[1]
Density (Predicted) 1.445 ± 0.06 g/cm³[1]
pKa (Predicted) 3.41 ± 0.10[1]
IUPAC Name 4-bromo-2-isopropylbenzoic acid[2]
Spectroscopic Analysis (Theoretical)

Predictive spectroscopic analysis is essential for reaction monitoring and structural confirmation. Based on the molecule's structure, the following spectral characteristics are anticipated.

Caption: Molecular structure of 4-Bromo-2-isopropylbenzoic acid.

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR -COOH~10-13 ppm (s, 1H, broad)
Ar-H (position 3)~7.9 ppm (d, 1H)
Ar-H (position 5)~7.5 ppm (dd, 1H)
Ar-H (position 6)~7.4 ppm (d, 1H)
-CH(CH₃)₂~3.4 ppm (sept, 1H)
-CH(CH₃)₂~1.2 ppm (d, 6H)
¹³C NMR -C=O~170 ppm
Ar-C (quaternary)~150, 138, 130, 125 ppm
Ar-CH~132, 128 ppm
-CH(CH₃)₂~30 ppm
-CH(CH₃)₂~24 ppm
IR Spectroscopy O-H stretch (acid)3300-2500 cm⁻¹ (very broad)
C=O stretch (acid)~1700 cm⁻¹ (strong)
C-Br stretch~600-500 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 242 & 244 (isotope pattern, ~1:1 ratio)

Synthesis and Mechanistic Considerations

The strategic synthesis of 4-bromo-2-isopropylbenzoic acid requires careful control of regioselectivity. A highly effective and logical approach is the directed ortho-metalation of a commercially available precursor, 3-bromocumene.

Rationale for Synthetic Strategy

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing group to deprotonate a specific adjacent position on an aromatic ring. In this case, the bromine atom in 3-bromocumene can direct lithiation to the C2 position. This avoids the challenges of regiocontrol associated with electrophilic aromatic substitution on a ring with competing directing groups. The subsequent carboxylation of the resulting aryllithium intermediate provides a direct and high-yielding route to the target molecule.

Detailed Experimental Protocol: Synthesis from 3-Bromocumene
  • Materials: 3-Bromocumene, anhydrous diethyl ether or THF, n-butyllithium (n-BuLi) in hexanes, dry ice (solid CO₂), 1 M hydrochloric acid (HCl).

  • Procedure:

    • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 3-bromocumene (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

    • Lithiathion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1-2 hours. The formation of the aryllithium intermediate is typically observed as a color change.

    • Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice in excess. The dry ice should be added portion-wise to control the exothermic reaction. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

    • Workup and Isolation: The reaction is quenched with water. The aqueous layer is separated and acidified to pH 1-2 with 1 M HCl, leading to the precipitation of the crude product.

    • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromo-2-isopropylbenzoic acid.

Mechanistic Workflow

The key steps of the synthesis—directed ortho-lithiation and carboxylation—are depicted below.

cluster_0 Synthetic Pathway start 3-Bromocumene intermediate Aryllithium Intermediate start->intermediate + n-BuLi -78 °C product 4-Bromo-2-isopropylbenzoic Acid intermediate->product 1. CO₂ (dry ice) 2. H₃O⁺ workup

Caption: Proposed synthetic workflow for 4-bromo-2-isopropylbenzoic acid.

Chemical Reactivity and Synthetic Utility

The utility of 4-bromo-2-isopropylbenzoic acid as a building block stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Reactions at the Carboxylic Acid Group

The carboxylic acid is readily converted into other functional groups, most commonly amides and esters, using standard coupling protocols.

  • Experimental Protocol (Amide Coupling - General):

    • To a solution of 4-bromo-2-isopropylbenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

    • Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Reactions at the Aryl Bromide Group

The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is arguably its most powerful feature for generating molecular diversity.

  • Experimental Protocol (Suzuki-Miyaura Coupling - General):

    • In a reaction vessel, combine 4-bromo-2-isopropylbenzoic acid (or its ester derivative to protect the acid) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Reactivity Map

The diverse reactivity of 4-bromo-2-isopropylbenzoic acid allows it to serve as a central hub for the synthesis of a wide range of derivatives.

center 4-Bromo-2-isopropyl- benzoic Acid node_amide Amide Derivatives center->node_amide Amine, Coupling Agent node_ester Ester Derivatives center->node_ester Alcohol, Acid Catalyst node_alcohol Alcohol Derivative (via reduction) center->node_alcohol LiAlH₄ or BH₃ node_suzuki Biaryl Compounds (Suzuki Coupling) center->node_suzuki Boronic Acid, Pd Catalyst node_buchwald Aryl Amines (Buchwald-Hartwig) center->node_buchwald Amine, Pd Catalyst node_sonogashira Alkynylated Arenes (Sonogashira) center->node_sonogashira Alkyne, Pd/Cu Catalyst

Caption: Reactivity map showing key transformations.

Applications in Medicinal Chemistry and Drug Development

In drug discovery, success often hinges on the ability to rapidly synthesize and test a diverse library of compounds. Building blocks like 4-bromo-2-isopropylbenzoic acid are invaluable in this process.[6] They act as rigid scaffolds onto which various pharmacophores and functional groups can be appended. This modular approach allows for systematic exploration of a target's chemical space, a core principle of structure-activity relationship (SAR) studies. Physiologically Based Biopharmaceutics Modeling (PBBM) is a tool that can further help in this process by establishing links between in-vitro and in-vivo data.[7]

The specific structural features of this molecule are particularly advantageous:

  • The Isopropyl Group: Provides steric bulk that can probe pockets in a protein binding site and increases lipophilicity, which can be crucial for membrane permeability and oral bioavailability.

  • The Aryl Bromide: Serves as a versatile "linchpin" for connecting different molecular fragments through robust cross-coupling chemistry.

  • The Carboxylic Acid: Acts as a key hydrogen bond donor/acceptor or can serve as an attachment point for linkers or other functional groups designed to improve solubility or targeting.

cluster_1 Hypothetical Drug Synthesis start 4-Bromo-2-isopropyl- benzoic Acid step1 Intermediate A (Amide Formation) start->step1 Coupling step2 Final Drug Candidate (Suzuki Coupling) step1->step2 Pd Catalyst reagent1 Pharmacophore 1 (Amine) reagent1->step1 reagent2 Pharmacophore 2 (Boronic Acid) reagent2->step2

Caption: Use as an intermediate in a hypothetical drug synthesis pathway.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-bromo-2-isopropylbenzoic acid.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity / Irritant GHS07WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Facilities should be equipped with an eyewash station and a safety shower.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid direct contact with the skin.[10][11]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particle filter may be necessary.[11]

  • Handling and Storage: Avoid creating dust.[11] Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8] Wash hands thoroughly after handling.[12]

Conclusion

4-Bromo-2-isopropylbenzoic acid is a synthetically valuable building block with a strategic arrangement of functional groups. Its predictable reactivity, particularly at the aryl bromide and carboxylic acid sites, allows for controlled, stepwise elaboration into more complex molecules. The presence of the isopropyl group provides an important element for modulating steric and electronic properties. These attributes make it a powerful tool for researchers and scientists, especially those engaged in the design and synthesis of novel compounds for drug discovery and development.

References

  • Vertex AI Search. (n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries.
  • PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved February 2, 2026, from [Link]

  • Mitra, A., et al. (2020). Applications of Physiologically Based Biopharmaceutics Modeling (PBBM) to Support Drug Product Quality: A Workshop Summary Report. Journal of Pharmaceutical Sciences. Retrieved February 2, 2026, from [Link]

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Technical Guide: Reactivity & Functionalization of 4-Bromo-2-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isopropylbenzoic acid (CAS: 115029-22-6) represents a high-value scaffold in medicinal chemistry, particularly for generating lipophilic biphenyl carboxylic acids found in PPAR agonists, kinase inhibitors, and GLP-1 analogs.[1] Its utility lies in the C2-isopropyl group , which introduces orthogonal steric bulk to twist the biaryl axis, increasing solubility and selectivity in protein binding pockets.[1]

However, this molecule presents a "Push-Pull" synthetic challenge:

  • Electronic Activation: The C1-Carboxylic acid (electron-withdrawing) activates the C4-Bromine for oxidative addition.

  • Steric/Chemical Shielding: The C2-Isopropyl group provides steric hindrance near the acid, while the acidic proton (

    
    ) necessitates careful base selection in organometallic workflows.
    

This guide details the validated protocols for selectively engaging the C4-Bromine atom via Palladium-catalyzed cross-coupling and Lithium-Halogen exchange, with a specific focus on handling the free carboxylic acid moiety.

Structural Analysis & Electronic Landscape

To optimize reactivity, one must understand the electronic environment of the C4-Bromine.

Electronic Effects (Hammett & Steric)
  • C4-Bromine (Target): Located para to the Carboxylic Acid (EWG) and meta to the Isopropyl group (EDG).

    • Effect: The para-EWG creates an electron-deficient center at C4, significantly lowering the activation energy for oxidative addition by Pd(0) species compared to unactivated aryl bromides.

  • C2-Isopropyl (Steric Modulator): The bulky isopropyl group creates a "steric wall" around the C1-Carboxyl.

    • Consequence: This forces the carboxylate out of planarity with the aromatic ring, slightly reducing its conjugation but preventing ortho-metallation at C2 during lithiation events.

Reactivity Map

The following diagram illustrates the competing reactivity zones and the logic for selective functionalization.

ReactivityMap Core 4-Bromo-2-isopropylbenzoic Acid C1_Acid C1: Carboxylic Acid (Proton Source / Catalyst Poison) Core->C1_Acid C2_Iso C2: Isopropyl Group (Steric Shield / Lipophilicity) Core->C2_Iso C4_Br C4: Bromine (Primary Reactive Handle) Core->C4_Br Target Site Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) C1_Acid->Suzuki Requires Base (Solubilization) LiEx Li-Halogen Exchange (Cryogenic) C1_Acid->LiEx Quenches 1st Eq. of Organolithium C4_Br->Suzuki Oxidative Addition (Facilitated by C1) C4_Br->LiEx Br/Li Exchange

Figure 1: Reactivity landscape of 4-Bromo-2-isopropylbenzoic acid highlighting the interplay between the acidic core and the reactive bromine handle.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most robust transformation for this scaffold is the Suzuki-Miyaura coupling. A critical decision point is whether to protect the acid as an ester or couple the free acid directly.

Protocol A: Direct Coupling of the Free Acid (Recommended)

Coupling the free acid avoids two steps (esterification and hydrolysis). The key is using an aqueous base to convert the insoluble acid into its soluble carboxylate salt in situ.

  • Mechanism: The base (K₂CO₃) deprotonates C1-COOH. The resulting carboxylate (

    
    ) is electron-donating but does not poison the Pd catalyst if water is present to solvate the anionic species.
    
  • Catalyst Selection: Pd(dppf)Cl₂ is preferred for its stability and bite angle, which accommodates the steric bulk of the resulting biaryl system.

Validated Protocol
ComponentReagentEquivalentsRole
Substrate 4-Bromo-2-isopropylbenzoic acid1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.03 - 0.05Catalyst
Base K₂CO₃ or Na₂CO₃3.0Acid scavenger & Activator
Solvent 1,4-Dioxane : Water (4:[1]1)0.2 MSolubilizes organic/inorganic

Step-by-Step:

  • Charge: Add substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq) to a reaction vial.

  • Purge: Evacuate and backfill with N₂ (3 cycles).

  • Solvent: Add degassed Dioxane/Water mixture.[1]

  • Catalyst: Add Pd catalyst under positive N₂ flow.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) upon completion.

  • Workup (Critical):

    • Cool to RT.

    • Acidify with 1N HCl to pH ~2 (precipitates the product).

    • Extract with EtOAc.[1] The product is in the organic layer; unreacted boronic acid often remains in the aqueous phase or is washed out.

Protocol B: Coupling via Methyl Ester (High Precision)

If the boronic acid partner is acid-sensitive or prone to protodeboronation, protect the benzoic acid first.

  • Esterification: MeOH, H₂SO₄ (cat), Reflux, 4h. (Yield >95%).

  • Coupling: Standard anhydrous conditions (Toluene/K₃PO₄) can be used.[1]

  • Hydrolysis: LiOH, THF/H₂O.

Lithium-Halogen Exchange Strategy

Direct lithiation is riskier due to the acidic proton. The "Turbo-Grignard" approach is superior to n-BuLi for safety and functional group tolerance.

The "Sacrificial Base" Problem

If using n-BuLi on the free acid:

  • Eq 1: Deprotonates COOH

    
     COOLi (Rapid).
    
  • Eq 2: Performs Br

    
     Li exchange (Slower).
    
  • Risk:[2][3] The resulting dianion is highly soluble and aggressive. It requires 2.2 equivalents of n-BuLi, increasing the risk of Wurtz coupling or attacking the carboxylate (forming a ketone).

Recommended Protocol: Protection + Turbo-Grignard

To generate the Grignard/Lithium species cleanly, protection is mandatory.[1]

Workflow:

  • Protect: Convert to Methyl Ester (as above).

  • Exchange:

    • Reagent: iPrMgCl·LiCl (Turbo Grignard).

    • Temp: -15°C to 0°C (Milder than n-BuLi's -78°C).

    • Solvent: THF (anhydrous).

  • Quench: Add electrophile (e.g., DMF for aldehyde, CO₂ for di-acid).[1]

LiExchange Start 4-Bromo-2-isopropylbenzoic acid Decision Route Selection Start->Decision PathA Path A: Direct n-BuLi (High Risk) Decision->PathA Speed required PathB Path B: Ester -> iPrMgCl (High Yield) Decision->PathB Purity required StepA1 Add 2.2 eq n-BuLi (-78°C) Generates Dianion PathA->StepA1 StepB1 1. MeOH/H2SO4 (Esterification) 2. iPrMgCl-LiCl (-20°C) PathB->StepB1 StepA2 Electrophile Addition (Risk: Ketone formation) StepA1->StepA2 StepB2 Magnesiate Intermediate (Stable, Selective) StepB1->StepB2

Figure 2: Decision tree for metallation strategies. Path B is the industry standard for scalability.

Practical Considerations & Troubleshooting

Purification
  • Acid Form: 4-Bromo-2-isopropylbenzoic acid and its biphenyl derivatives often crystallize well from acetonitrile or ethanol/water mixtures.

  • Flash Chromatography: If running a column on the free acid, add 1% Acetic Acid to the eluent (Hexane/EtOAc) to prevent streaking on silica.

Common Pitfalls
  • Incomplete Conversion (Suzuki): Often due to poor degassing. Aryl bromides are generally reactive, but oxygen poisons the Pd(0).[1]

  • Protodebromination: If the reaction is heated too long in the presence of water without reacting, the Br can be replaced by H. Monitor via LCMS (Product M+1 vs Byproduct M-79).

References

  • Suzuki-Miyaura Coupling of Free Carboxylic Acids

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids.[4]

    • Source: Organic Chemistry Portal / J. Org.[1] Chem.

    • URL:[Link]

  • Lithium-Halogen Exchange Mechanisms

    • Title: The Mechanism of Lithium-Halogen Exchange.
    • Source: Macmillan Group (Princeton).
    • URL:[Link]

  • Turbo Grignard Reagents (iPrMgCl[1]·LiCl):

    • Title: A Selective and Practical Bromine-Metal Exchange on Bromoheterocyclics.
    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Synthesis of 4-Bromo-2-substituted Benzoic Acids

    • Title: Preparation method of 4-bromobenzoic acids (P
    • Source: Google Patents.[1]

    • URL

Sources

Methodological & Application

esterification of 4-Bromo-2-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 4-Bromo-2-isopropylbenzoic Acid for Pharmaceutical and Chemical Synthesis

Introduction

4-Bromo-2-isopropylbenzoic acid is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its esters are valuable intermediates, and the ability to synthesize them efficiently is crucial for researchers in drug discovery and process development. However, the chemical structure of this acid presents a significant challenge: the isopropyl group at the ortho-position to the carboxylic acid creates substantial steric hindrance. This bulkiness can impede the approach of an alcohol, making standard esterification procedures slow and inefficient.[1]

This technical guide provides a detailed exploration of various methodologies for the successful . As a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale for method selection, empowering researchers to overcome the challenges posed by sterically hindered substrates. We will delve into classic and modern techniques, offering step-by-step protocols, troubleshooting advice, and detailed characterization data.

Method Selection: A Comparative Overview

Choosing the appropriate esterification method is critical for maximizing yield and purity while minimizing reaction time and side products. The steric hindrance of 4-Bromo-2-isopropylbenzoic acid necessitates careful consideration. Below is a comparative analysis of suitable methods.

Method Conditions Typical Yields Advantages Disadvantages Best For
Fischer-Speier Esterification Acid catalyst (H₂SO₄, p-TsOH), heat, excess alcoholModerate to GoodInexpensive, simple setup, scalable.[2][3]Harsh conditions, requires high temperatures and long reaction times for hindered acids, equilibrium-limited.[1][4]Large-scale synthesis of simple methyl or ethyl esters where harsh conditions are tolerated.
Steglich Esterification DCC or EDC, DMAP (cat.), room temp.Good to ExcellentMild conditions, high yields for hindered substrates,[5][6] suppresses side reactions.[7]Reagents are more expensive, byproduct (DCU/EDU) removal can be challenging.[8]Synthesizing a wide variety of esters, especially with sensitive or complex alcohols.
Diazomethane/TMS-Diazomethane Ethereal solution, 0 °C to RTExcellentVery fast, clean reaction, nearly quantitative yields, no byproducts other than N₂ gas.[9][10]Diazomethane is highly toxic and explosive; TMS-diazomethane is safer but expensive. Limited to methyl esters.[10]Rapid, small-scale synthesis of the methyl ester for analytical standards or early-stage discovery.
Mitsunobu Reaction DEAD or DIAD, PPh₃, room temp.Good to ExcellentVery mild conditions, broad substrate scope.[11][12]Reagents are expensive, produces stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, complicating purification.[11]Esterification with precious or complex alcohols under exceptionally mild conditions.

Protocol 1: Modified Fischer-Speier Esterification

This method remains a workhorse of organic synthesis due to its low cost and simplicity. For a hindered substrate like 4-Bromo-2-isopropylbenzoic acid, the key to success lies in driving the equilibrium towards the product.[1][3][13] This is achieved by using the alcohol as the solvent (a large excess) and employing a strong acid catalyst.

Principle

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[14]

Experimental Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-isopropylbenzoic acid (e.g., 2.43 g, 10.0 mmol).

  • Reagent Addition: Add the desired alcohol in large excess (e.g., for the methyl ester, use 50 mL of methanol).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~9 mmol).

  • Reaction: Heat the mixture to reflux (for methanol, this is ~65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted acid, followed by a wash with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Workflow Diagram

fischer_workflow A 1. Dissolve Acid in Excess Alcohol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-12h) B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Steglich Esterification

For sterically demanding substrates, the Steglich esterification is often the method of choice.[6] It operates under mild, room-temperature conditions and utilizes a carbodiimide coupling agent (like DCC or the more user-friendly, water-soluble EDC) and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[5][7]

Principle

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of the highly nucleophilic DMAP, this intermediate is converted into an even more reactive acylpyridinium species. This powerful acylating agent readily reacts with the alcohol, even a sterically hindered one, to form the ester.[5][7] DMAP is crucial as it also suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[7]

Experimental Protocol
  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-Bromo-2-isopropylbenzoic acid (e.g., 2.43 g, 10.0 mmol), the alcohol (1.2 eq, 12.0 mmol), and DMAP (0.1 eq, 0.122 g, 1.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq, 2.27 g, 11.0 mmol) in a small amount of anhydrous DCM dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Redissolve the residue in ethyl acetate and wash with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography on silica gel to remove any remaining DCU and other impurities.[8]

Mechanism Diagram

steglich_mechanism cluster_activation Activation cluster_catalysis Catalysis & Acylation Acid R-COOH OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC DCC->OAI AcylPyr Acylpyridinium (Highly Reactive) OAI->AcylPyr + DMAP DMAP DMAP DMAP->AcylPyr Ester Ester (Product) AcylPyr->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Simplified Steglich Esterification Mechanism.

Protocol 3: Methyl Esterification with (Trimethylsilyl)diazomethane

When the methyl ester is the desired product, using diazomethane or its safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), offers an exceptionally clean and rapid conversion.[15] The reaction proceeds via a simple acid-base mechanism followed by nucleophilic substitution.[10][15]

Safety First: Diazomethane is a toxic and potentially explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using specialized glassware. TMS-diazomethane is a commercially available solution that is generally considered safer but must still be handled with care.

Principle

The acidic proton of the carboxylic acid is readily transferred to the basic diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas as the leaving group.[10][15]

Experimental Protocol
  • Setup: Dissolve 4-Bromo-2-isopropylbenzoic acid (e.g., 0.486 g, 2.0 mmol) in a mixture of toluene (10 mL) and methanol (4 mL) in a flask with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C. Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a faint yellow color persists, indicating a slight excess of the reagent. The addition will be accompanied by vigorous nitrogen evolution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Work-up:

    • Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Concentrate the solvent under reduced pressure.

  • Purification: The reaction is often so clean that the product may be pure after solvent removal.[9] If necessary, dissolve the residue in diethyl ether, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and reconcentrate.

Product Purification and Characterization

Independent of the method used, proper purification and characterization are essential to validate the outcome.

  • Purification: For solid esters, recrystallization is an effective purification method.[16] For oils or solids that are difficult to crystallize, column chromatography using a solvent system like hexanes/ethyl acetate is standard. A preliminary aqueous work-up is almost always necessary to remove catalysts, unreacted acid, and water-soluble byproducts.[17]

  • Characterization: The resulting ester should be analyzed to confirm its structure and purity. Below is a table of expected spectroscopic data for a representative product, isopropyl 4-bromo-2-isopropylbenzoate.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (typically 2-3 distinct signals), a septet for the ester isopropyl -CH, a septet for the aromatic isopropyl -CH, and doublets for the six methyl protons of each isopropyl group.
¹³C NMR A signal for the ester carbonyl (C=O) around 165-170 ppm, signals for the aromatic carbons, and signals for the aliphatic carbons of the two isopropyl groups.[18]
IR Spectroscopy A strong, characteristic C=O carbonyl stretch for the ester at ~1715-1730 cm⁻¹.[19][20] Also, C-O stretches around 1100-1300 cm⁻¹ and aromatic C-H stretches.
Mass Spec (MS) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

References

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • CN104292193A. (2015). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
  • Guidechem. (n.d.). How is 4-Isopropylbenzoic Acid Synthesized?.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
  • Berman, A., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. NIH.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • ResearchGate. (2023).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses.
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2).
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. (n.d.).
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • SpectraBase. (n.d.). 4-Bromobenzoic acid, isopropyl ester.
  • ResearchGate. (2016). How to purify esterefication product?.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures.
  • TCI Chemicals. (2023). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.
  • ResearchGate. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • ChemicalBook. (2025). 4-bromo-2-isopropylbenzoic acid | 741698-83-9.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • US4304925A. (n.d.). Process for purifying esters.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2-(isopropylamino)benzoic acid.
  • ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.
  • Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. (n.d.).
  • Wikipedia. (n.d.). Steglich esterification.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). Elsevier.
  • ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Wiley Online Library.
  • AChemBlock. (n.d.). 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9.

Sources

Application Note: Strategic Utilization of 4-Bromo-2-isopropylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9) is a high-value pharmacophore scaffold, distinct from its methyl- and chloro-analogs due to the specific steric and lipophilic properties of the ortho-isopropyl group. In modern drug discovery, particularly for SGLT2 inhibitors (gliflozins) and ROR


t inverse agonists , this intermediate serves two critical functions:
  • Conformational Locking: The bulky ortho-isopropyl group restricts rotation around the aryl-carbonyl or biaryl axis, often essential for maximizing receptor residence time and inducing favorable atropisomerism.

  • Orthogonal Functionalization: It provides two distinct reactive handles—the C1-Carboxylic Acid (for amidation, reduction, or directing groups) and the C4-Bromide (for cross-coupling or lithiation)—allowing for divergent synthesis of complex biaryl systems.

This guide details the optimized protocols for overcoming the steric challenges imposed by the isopropyl group during Suzuki-Miyaura coupling and Lithium-Halogen exchange.

Chemical Profile & Handling

PropertySpecification
CAS Number 741698-83-9
Molecular Formula C

H

BrO

Molecular Weight 243.10 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
Key Challenge Steric hindrance at C1/C2 positions; potential for protodebromination if catalyst loading is too low.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic position of the isopropyl group is susceptible to slow radical oxidation if exposed to air/light over prolonged periods.

Synthetic Application Workflows

Pathway A: The "Gliflozin" Core Assembly (C-Aryl Glycoside Synthesis)

In the synthesis of next-generation SGLT2 inhibitors (analogs of Enavogliflozin or Canagliflozin), this molecule acts as the Proximal Aryl Core . The workflow involves reducing the acid to a linker or protecting it, followed by lithiation to couple with the sugar moiety.

Pathway B: Biaryl Construction via Sterically Demanding Suzuki Coupling

Used for constructing ROR


t modulators where the acid functionality is preserved or converted to an amide after the biaryl bond is formed.

SyntheticWorkflow Start 4-Bromo-2-isopropylbenzoic acid (Starting Material) Step1 Step 1: Carboxyl Protection (Esterification/Amidation) Start->Step1  MeOH/H2SO4 or  Amine/HATU Branch1 Route A: C-Aryl Glycosylation (SGLT2 Inhibitors) Step1->Branch1 Branch2 Route B: Biaryl Coupling (Kinase/Nuclear Receptors) Step1->Branch2 InterA Lithium-Halogen Exchange (-78°C, n-BuLi) Branch1->InterA  1. TMSCl  2. n-BuLi InterB Suzuki-Miyaura Coupling (Pd-SPhos/XPhos) Branch2->InterB  Ar-B(OH)2  Base, Heat ProdA C-Aryl Glycoside Scaffold InterA->ProdA  + Gluconolactone ProdB Ortho-Substituted Biaryl Acid InterB->ProdB

Figure 1: Divergent synthetic pathways utilizing 4-Bromo-2-isopropylbenzoic acid as a core scaffold.

Detailed Experimental Protocols

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-isopropyl group exerts significant steric pressure, destabilizing the Pd-transmetalation transition state and slowing down oxidative addition. Standard PPh


 ligands often fail, leading to homocoupling or hydrodebromination.
Solution:  Use of Buchwald biaryl phosphine ligands (SPhos or XPhos) creates a catalytic pocket that accommodates the bulk while facilitating reductive elimination.

Materials:

  • Methyl 4-bromo-2-isopropylbenzoate (protected intermediate): 1.0 equiv

  • Aryl Boronic Acid (Partner): 1.5 equiv

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos  (4 mol%) (Pre-complexation recommended)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: Toluene:Water (10:1 v/v)

Procedure:

  • Catalyst Activation: In a separate vial, dissolve Pd(OAc)

    
     and SPhos in degassed Toluene. Stir at RT for 15 mins to form the active catalytic species (solution turns from orange to pale yellow).
    
  • Reaction Assembly: Charge a reaction vessel with the aryl bromide, boronic acid, and K

    
    PO
    
    
    
    . Evacuate and backfill with Argon (x3).
  • Addition: Add the catalyst solution and water via syringe.

  • Heating: Heat the mixture to 90°C for 4–6 hours. Note: The isopropyl group requires higher energy than methyl analogs.

  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc. Wash filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the boronic acid is prone to protodeboronation, switch the base to KF and use anhydrous THF/Dioxane.

Protocol 2: Lithium-Halogen Exchange for Glycosylation

Challenge: The carboxylic acid proton must be masked. Furthermore, the isopropyl group can influence the stability of the aryl-lithium species, necessitating strict temperature control to prevent benzylic deprotonation.

Materials:

  • 4-Bromo-N-methoxy-N-methyl-2-isopropylbenzamide (Weinreb Amide derivative): 1.0 equiv

  • n-Butyllithium (2.5 M in hexanes): 1.1 equiv

  • Gluconolactone derivative (protected): 1.2 equiv

  • Solvent: Anhydrous THF / Toluene (1:2)

Procedure:

  • Drying: Flame-dry all glassware under high vacuum. Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Dissolve the aryl bromide in THF/Toluene and add n-BuLi dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C.[1]

  • Equilibration: Stir for 30 minutes at -78°C. The solution typically turns deep yellow/orange.

  • Coupling: Cannulate the pre-cooled solution of gluconolactone into the aryl lithium mixture slowly.

  • Quench: After 1 hour, quench with saturated NH

    
    Cl solution at -78°C, then allow to warm to RT.
    
  • Outcome: This yields the hemiacetal intermediate, the precursor to the C-aryl glycoside linkage found in gliflozins.

Troubleshooting & Optimization (Expert Tips)

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance preventing oxidative addition.[2]Switch ligand to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Des-bromo Product (Ar-H) Protodehalogenation (Reduction).Solvent is "wet" or reaction is too slow. Dry solvents rigorously; increase catalyst loading to 5 mol%.
Benzylic Oxidation Radical attack on isopropyl CH.Degass solvents thoroughly (sparge with Argon for 20 mins). Add BHT (1%) if necessary.
Incomplete Lithiation Moisture or "warm" reaction.Titrate n-BuLi before use. Ensure Temp < -70°C.

References

  • SGLT2 Inhibitor Synthesis:Dapagliflozin and Enavogliflozin Analogs.

    • Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008.

  • Suzuki Coupling of Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

  • Synthesis of 4-Bromobenzoic Acid Derivatives

    • Organic Syntheses, Coll. Vol. 10, p. 105 (2012). "Oxidation of 4-Bromotoluene derivatives."

  • General Reactivity of 2-Substituted Benzoic Acids

    • Goossen, L. J., et al. "Steric and Electronic Effects in the Suzuki Coupling of 2-Substituted Benzoic Acids." Journal of Organic Chemistry, 2007.

Sources

Advanced Application Note: 4-Bromo-2-isopropylbenzoic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9) is a high-value pharmacophore scaffold used primarily in the Lead Optimization phase of agrochemical discovery. Unlike its commoditized analog (4-bromo-2-methylbenzoic acid), the 2-isopropyl variant offers a distinct steric and lipophilic profile, making it a critical tool for modulating the physicochemical properties of Anthranilic Diamide Insecticides (Ryanodine Receptor modulators) and Auxinic Herbicides .

This guide details the application of this compound as a "steric lock" building block, providing protocols for its activation, cross-coupling, and formulation in high-throughput screening (HTS) bioassays.

Chemical Profile & SAR Significance

In modern agrochemistry, the "Magic Methyl" effect is often exhausted early in patent landscapes. The isopropyl group at the ortho-position serves two critical mechanistic functions in Structure-Activity Relationship (SAR) studies:

  • Conformational Locking: The bulky isopropyl group restricts rotation around the amide bond in diamide structures, forcing the bioactive molecule into a high-affinity conformation for the Ryanodine Receptor (RyR) binding pocket.

  • Lipophilicity Modulation: Replacing a methyl group with an isopropyl group typically increases LogP by ~0.8–1.0, enhancing cuticular penetration in waxy leaf surfaces (herbicidal uptake) or chitin penetration (insecticidal uptake).

Physicochemical Properties Table
PropertyValueRelevance to Protocol
CAS Number 741698-83-9Verification of starting material.
Molecular Weight 243.10 g/mol Stoichiometry calculations.[1]
Appearance White to off-white solidVisual purity check (yellowing indicates oxidation).
LogP (Predicted) ~3.3Requires DMSO/Acetone co-solvents for bioassays.
pKa ~4.2Acidic; requires base scavenger in coupling reactions.
Reactive Handles 1 (COOH), 1 (Aryl-Br)Dual-functionalization (Amidation + Suzuki Coupling).

Core Application: Synthesis of Next-Gen Diamide Insecticides

The primary application of 4-Bromo-2-isopropylbenzoic acid is as the A-Ring Scaffold in the synthesis of bis-amide insecticides. The bromine atom serves as a handle for installing diverse heterocycles via Palladium-catalyzed cross-coupling, while the carboxylic acid forms the primary amide linkage.[2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the synthetic workflow converting the raw scaffold into a bioactive library candidate.

SyntheticWorkflow Scaffold 4-Bromo-2-isopropylbenzoic Acid (Starting Material) Activation Acid Chloride Formation (SOCl2 / DMF cat.) Scaffold->Activation Activation Intermediate Activated Acid Chloride Activation->Intermediate Amidation Amide Coupling (Aniline/Pyridine deriv.) Intermediate->Amidation + Amine Precursor Aryl-Bromide Precursor Amidation->Precursor Suzuki Suzuki-Miyaura Coupling (Boronic Acid/Pd cat.) Precursor->Suzuki + R-B(OH)2 FinalProduct Bioactive Diamide Analog (RyR Modulator) Suzuki->FinalProduct Library Generation

Figure 1: Synthetic workflow for converting 4-Bromo-2-isopropylbenzoic acid into a bioactive diamide insecticide via sequential amidation and Suzuki coupling.

Experimental Protocols

Protocol A: Scaffold Activation & Amidation

Objective: Convert the carboxylic acid to an amide without affecting the bromine handle. Scale: 10 mmol

  • Activation:

    • Charge a dry 100 mL round-bottom flask with 4-Bromo-2-isopropylbenzoic acid (2.43 g, 10 mmol).

    • Add Thionyl Chloride (SOCl₂) (5 mL, excess) and 2 drops of DMF (catalyst).

    • Reflux at 80°C for 2 hours under N₂ atmosphere. Note: Evolution of HCl/SO₂ gas indicates reaction progress.

    • Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid).

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (20 mL).

    • Cool to 0°C. Add Triethylamine (TEA) (1.5 eq) and the target Amine (e.g., an aminopyrazole or aniline derivative) (1.0 eq).

    • Stir at RT for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (Rf ~0.1) should disappear, replaced by the amide spot (Rf ~0.5).

  • Workup:

    • Wash with 1N HCl (remove unreacted amine) followed by sat. NaHCO₃ (remove unreacted acid).

    • Dry over MgSO₄ and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the 4-position bromine with a heteroaryl group to complete the bioactive structure. Context: The steric bulk of the 2-isopropyl group protects the amide but does not interfere with the 4-position bromine reactivity.

  • Reagents:

    • Substrate: Amide precursor from Protocol A (1.0 eq).

    • Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for robustness with steric bulk.

    • Base: K₂CO₃ (2.0 M aqueous solution, 3 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Add Dioxane and aqueous base. Seal and purge with Argon for 5 mins.

    • Heat to 90°C for 4–12 hours (conventional) or 110°C for 30 mins (microwave).

  • Purification:

    • Filter through a Celite pad to remove Pd black.

    • Purify via Flash Chromatography (Silica gel, Gradient 0–40% EtOAc in Heptane).

Bioassay Formulation Protocol (Self-Validating)

Challenge: The 2-isopropyl group significantly increases lipophilicity compared to methyl analogs, leading to potential precipitation in aqueous bioassay media.

Formulation Strategy: Solvent-Surfactant Hybrid System

ComponentRoleConcentration (Stock)
DMSO Primary Solvent100% (Stock A)
Acetone:Water (1:1) Carrier Solvent50% (Working Solution)
Tween 20 Surfactant0.05% (Final Assay)

Step-by-Step Formulation:

  • Stock Preparation: Dissolve 10 mg of the final synthesized compound in 1 mL DMSO (Concentration: 10,000 ppm). Checkpoint: Solution must be strictly clear. Sonicate if necessary.

  • Serial Dilution: Dilute the DMSO stock 1:10 into Acetone .

  • Aqueous Dispersion: Slowly pipette the Acetone/DMSO mix into water containing 0.05% Tween 20 under vigorous vortexing.

    • Self-Validation: If a milky precipitate forms immediately, the compound has crystallized (failed). If a stable opalescent emulsion forms, the formulation is valid for leaf-dip or soil-drench assays.

  • Application: Apply to leaf discs (e.g., Spodoptera frugiperda diet) within 30 minutes of mixing to prevent Ostwald ripening of the emulsion.

References & Authority

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9).[3][4][5][6] Retrieved from

  • Lahm, G. P., et al. (2005). "Rynaxypyr: A new anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. (Foundational chemistry for diamide scaffolds).

  • PubChem. (2025). Compound Summary: 4-Bromo-2-isopropylbenzoic acid.[3][4][5][6][7] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2025).[4] Synthesis and Application of 2-Alkyl-4-bromo-benzoic acid derivatives. Retrieved from

  • European Patent Office. (2011). Liquid Pesticide Compositions and Intermediates.[8] Patent EP1773121. (Describes formulation challenges of lipophilic benzoic acid derivatives). Retrieved from

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel. 4-Bromo-2-isopropylbenzoic acid is an irritant; consult the SDS before handling.

Sources

large-scale synthesis of 4-Bromo-2-isopropylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9) . This moiety is a critical scaffold in medicinal chemistry, particularly for SGLT2 inhibitors and PPAR agonists, where the steric bulk of the isopropyl group provides essential receptor selectivity.[1][2]

Unlike simple benzoic acid derivatives, the 1,2,4-substitution pattern of this target presents unique regiochemical challenges.[1][2] Direct halogenation of 2-isopropylbenzoic acid often yields inseparable mixtures. Therefore, this guide utilizes a Directed Sandmeyer Strategy , starting from commercially available 2-isopropylaniline (o-cumidine).[1] This route guarantees the correct isomeric outcome by leveraging the amino group's strong para-directing effect before converting it to the carboxyl functionality.[1][2]

Key Performance Indicators (KPIs):

  • Overall Yield: 55–60% (over 4 steps)

  • Purity: >98.5% (HPLC, area %)[1][2][3]

  • Scale: Validated for 1–10 kg batches

  • Safety Critical: Management of exothermic halogenation and cyanide handling.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the bromine atom before the carboxylic acid to utilize the directing power of the amine.[1][2]

The Logic:

  • Regiocontrol: The isopropyl group at position 2 sterically blocks the ortho-position (3) and hinders position (1).[1][2] The amino group at position 1 strongly activates the para-position (4).[2]

  • Protection: Acetylation of the amine prevents oxidation and limits poly-bromination.[1][2]

  • Functional Group Interconversion (FGI): The amino group is converted to a nitrile (Sandmeyer), which is then hydrolyzed to the acid.[1][2]

Retrosynthesis cluster_legend Strategy Logic Target TARGET: 4-Bromo-2-isopropylbenzoic acid Inter1 Intermediate 3: 4-Bromo-2-isopropylbenzonitrile Target->Inter1 Hydrolysis (H2SO4/H2O) Inter2 Intermediate 2: 4-Bromo-2-isopropylaniline Inter1->Inter2 Sandmeyer Cyanation (CuCN, NaNO2) Inter3 Intermediate 1: N-(4-Bromo-2-isopropylphenyl)acetamide Inter2->Inter3 Deprotection (Acid/Base) Start STARTING MATERIAL: 2-Isopropylaniline (o-Cumidine) Inter3->Start Bromination (Br2/AcOH) + Acetylation Para-directing Amine Para-directing Amine Ortho-blocking Isopropyl Ortho-blocking Isopropyl

Figure 1: Retrosynthetic strategy leveraging steric and electronic directing groups.

Detailed Experimental Protocols

Step 1: Protection & Regioselective Bromination

Objective: Protect the amine to prevent oxidation and install the bromine atom at the para-position (C4).[1][2]

Reagents:

  • 2-Isopropylaniline (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Acetic Acid (Solvent, 5 vol)[1][2]

Protocol:

  • Acetylation: Charge a glass-lined reactor with 2-isopropylaniline and Acetic Acid. Cool to 15°C.[1][2]

  • Add Acetic Anhydride dropwise, maintaining internal temperature

    
     (Exothermic). Stir for 2 hours.
    
    • Checkpoint: Monitor TLC/HPLC for disappearance of aniline.[1][2][4]

  • Bromination: Cool the mixture to 10–15°C.

  • Add elemental Bromine dropwise via a submerged dip tube (to minimize vapor loss).[1][2]

    • Process Note: The reaction is exothermic.[1][2] Control feed rate to keep T

      
      . High temperatures promote benzylic bromination on the isopropyl group.[1][2]
      
  • Stir for 4 hours at 20°C.

  • Quench: Pour mixture into ice water (10 vol) containing Sodium Bisulfite (to quench excess

    
    ).
    
  • Isolation: Filter the precipitated solid (N-(4-bromo-2-isopropylphenyl)acetamide). Wash with water.[1][2][5][6] Dry at 50°C.

Step 2: Deprotection (Hydrolysis)

Objective: Restore the free amine for the Sandmeyer reaction.[1][2]

Protocol:

  • Suspend the wet cake from Step 1 in Ethanol (3 vol) and HCl (6N, 2 vol).

  • Reflux (approx. 80°C) for 6 hours.

  • Workup: Distill off ethanol. Basify the aqueous residue with NaOH (20% aq) to pH >10.[1][2]

  • Extract the free amine (4-bromo-2-isopropylaniline) into Toluene or MTBE.[1]

  • Concentrate to obtain the crude oil.[1][2] (Purity typically >95%).[1][2][4][7]

Step 3: The Sandmeyer Cyanation (Critical Step)

Objective: Convert the amine to a nitrile.[1][2] This is the most hazardous step requiring strict engineering controls.[1][2]

Safety Alert: Generation of HCN gas is possible.[1][2] Reactor must be vented to a caustic scrubber (NaOH/NaOCl).[1][2]

Reagents:

  • 4-Bromo-2-isopropylaniline[1]

  • Sodium Nitrite (

    
    )[5]
    
  • Copper(I) Cyanide (CuCN)

  • Hydrochloric Acid / Water[1][2][5]

Protocol:

  • Diazotization: In Reactor A, dissolve the amine in HCl (15%) and cool to 0–5°C.

  • Add

    
     (aq, 1.1 equiv) subsurface, keeping T 
    
    
    
    .[1][2] Stir 30 min.
    • QC Check: Starch-iodide paper should turn blue immediately.[1][2]

  • Cyanation: In Reactor B, charge CuCN (1.2 equiv) and NaCN (1.5 equiv) in water. Heat to 60°C.

  • Transfer: Slowly transfer the cold diazonium salt solution from Reactor A into the warm Cyanide solution in Reactor B.

    • Caution: Vigorous nitrogen evolution and foaming.[1][2] Use a defoamer if necessary.[1][2]

  • Stir at 70°C for 2 hours.

  • Workup: Cool to 20°C. Extract with Ethyl Acetate. Wash organic layer with dilute NaOH (to remove phenolic byproducts) and bleach (to destroy cyanide traces).[2]

  • Isolation: Evaporate solvent. The product 4-bromo-2-isopropylbenzonitrile is a solid/oil that can be crystallized from heptane.[1]

Step 4: Nitrile Hydrolysis to Carboxylic Acid

Objective: Final conversion to the target acid.[1][2]

Protocol:

  • Charge the nitrile into a reactor with Sulfuric Acid (60% aq) or NaOH (20% aq) in Ethylene Glycol (for higher temp).

    • Recommendation: Basic hydrolysis (NaOH/Glycol/Reflux) is often cleaner for hindered nitriles.[1][2]

  • Reflux at 130°C for 12–18 hours. The bulky isopropyl group slows down hydrolysis significantly compared to unhindered nitriles.[1][2]

  • Workup: Cool to room temperature. Dilute with water.[1][2][5]

  • Acidification: Acidify with HCl to pH 1. The product precipitates.[1][2][6]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Process Safety & Engineering Controls

For large-scale execution, the following workflow diagram illustrates the critical safety nodes, particularly for the Sandmeyer step.

SafetyWorkflow ReactorA Reactor A: Diazotization (0°C, HCl) ReactorB Reactor B: Cyanation (60°C, CuCN) ReactorA->ReactorB Slow Transfer (N2 Evolution) Scrubber Scrubber System: NaOH + NaOCl (Destroys HCN) ReactorB->Scrubber Vent Gas (HCN/N2) Waste Cyanide Waste Treatment ReactorB->Waste Aqueous Stream

Figure 2: Engineering controls for the Sandmeyer Cyanation step.

Critical Parameters:

  • Adiabatic Temperature Rise: The acetylation and bromination are highly exothermic.[1][2] Cooling capacity must exceed heat generation rate.[1][2]

  • Gas Evolution: The diazo-transfer generates 1 mole of

    
     gas per mole of substrate.[1][2] Reactor headspace must be sized to prevent over-pressurization.[1][2]
    

Analytical Specifications

Table 1: Final Product Specifications (4-Bromo-2-isopropylbenzoic acid)

TestMethodSpecification
Appearance VisualWhite to Off-white crystalline powder
Assay HPLC (C18, ACN/Water)

Melting Point USP <741>145–148°C (Lit.[1] varies, verify with standard)
Residual Solvents GC-HSComplies with ICH Q3C
Inorganic Impurities ICP-MSCu < 10 ppm (Critical due to CuCN use)
Moisture Karl Fischer

References

  • Preparation of 4-bromobenzoic acids (Process Chemistry) Source: Google Patents (CN108558636A).[1][2] Describes the oxidation and purification of brominated benzoic acid derivatives. Link:

  • Synthesis of 4-Bromo-2-isopropylbenzonitrile (Intermediate Data) Source: PubChem (CID 56604252).[1][2] Provides physical properties and safety data for the key nitrile intermediate.[1][2] Link:[Link]

  • Sandmeyer Reaction Protocols (General Application) Source: Organic Syntheses (Coll.[1][2] Vol. 1, p. 170).[1][2][8] Standard procedure for converting amines to nitriles via diazonium salts.[1][2] Link:[Link]

  • Production process for synthesizing 4-bromo-2-methylaniline (Analogous Chemistry) Source: Google Patents (CN103787895A).[1][2] Validates the acetylation/bromination/hydrolysis sequence for ortho-alkyl anilines. Link:

Sources

Troubleshooting & Optimization

managing steric hindrance in reactions of 4-Bromo-2-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STERIC-4B2I-GUIDE Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in 4-Bromo-2-isopropylbenzoic Acid Scaffolds

Executive Summary: The "Ortho-Effect" Architecture

You are working with 4-Bromo-2-isopropylbenzoic acid . This is not a standard benzoic acid; it is a bifunctional scaffold with a distinct "Steric Wall."

  • Position 1 (COOH): Severely hindered. The ortho-isopropyl group creates a high energy barrier for nucleophilic attack at the carbonyl carbon. Standard tetrahedral intermediates are destabilized.

  • Position 4 (Br): Electronically activated but chemically sensitive. While the bromine is accessible for cross-coupling, the free carboxylic acid at Position 1 can poison Palladium catalysts or interfere with transmetallation via competitive coordination.

This guide provides self-validating protocols to bypass these specific barriers.

Module 1: The Carboxyl Interface (Esterification & Amidation)

The Problem: Standard Fischer esterification or EDC/NHS amide couplings stall or produce low yields because the nucleophile cannot easily access the carbonyl carbon past the isopropyl shield.

Protocol A: The "O-Alkylation" Bypass (For Esters)

Use this when you need to make an ester (e.g., methyl, benzyl, t-butyl).

Mechanism: Instead of forcing a nucleophile (alcohol) to attack the hindered carbonyl (Pathway A), we use the carboxylate as a nucleophile to attack an unhindered alkyl halide (Pathway B). This completely avoids the steric wall at the carbonyl center.

Step-by-Step:

  • Dissolution: Dissolve 4-Bromo-2-isopropylbenzoic acid (1.0 eq) in DMF (0.2 M).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). The cesium cation is large and "soft," promoting better solubility and reactivity of the carboxylate anion compared to sodium or potassium.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide ) (1.2 eq).

  • Reaction: Stir at RT for 2-4 hours. (Monitor via TLC/LCMS).

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry, and concentrate.

Why it works: The reaction occurs at the alkyl halide, which is unhindered. The bulky isopropyl group does not impede the oxygen atom of the carboxylate from acting as a nucleophile.

Protocol B: The "High-Energy" Activation (For Amides)

Use this when you need to couple with an amine.

Mechanism: Standard coupling agents (HATU, EDC) form active esters that are often too bulky to react with amines in the presence of the ortho-isopropyl group. You must generate the Acid Chloride , which is the smallest and most reactive electrophile possible.

Preferred Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2] Note: Thionyl chloride (SOCl₂) can be used, but Ghosez’s reagent is neutral and milder, preventing side reactions with sensitive substrates.

Step-by-Step:

  • Activation: Dissolve substrate in dry DCM. Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir for 1 hour at RT.

    • Checkpoint: Monitor by quenching an aliquot with MeOH; LCMS should show the methyl ester.

  • Coupling: Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA or 2,6-Lutidine, 2.0 eq).

  • Reaction: Stir at RT. If the amine is also hindered, heat to 40°C.[3]

Module 2: The Halogen Interface (Cross-Coupling)

The Problem: Suzuki or Buchwald-Hartwig couplings on the free acid often result in stalled conversion due to catalyst poisoning (formation of stable Pd-carboxylate species) or solubility issues.

Protocol C: The "Protect-Couple-Deprotect" Strategy

Logic: The 4-position is electronically activated (electron-withdrawing COOH makes oxidative addition of the C-Br bond faster). However, you must mask the acidic proton.

  • Protection: Convert to Methyl Ester using Protocol A (above).

    • Yield Expectation: >95%.[4]

  • Cross-Coupling (Suzuki Example):

    • Substrate: Methyl 4-bromo-2-isopropylbenzoate.

    • Catalyst: Pd(dppf)Cl₂ (for aryl boronic acids) or Pd-XPhos G3 (for difficult/hindered partners).

    • Base: K₃PO₄ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80-100°C.

    • Note: The isopropyl group is meta to the bromine, so it exerts minimal steric influence on the Pd center.

  • Hydrolysis (Optional): Saponify with LiOH in THF/Water to return to the acid.

Troubleshooting & FAQs

Q1: I tried Fischer esterification (MeOH/H2SO4) and it’s only 30% complete after 24 hours. Why? A: The reaction is an equilibrium.[5][6] The bulky isopropyl group slows the forward reaction (attack of MeOH) significantly. Water accumulation drives the reverse reaction. Switch to Protocol A (O-Alkylation) . It is irreversible and kinetically favored.

Q2: Can I do Lithium-Halogen Exchange (n-BuLi) to react the Bromine? A: Proceed with extreme caution. The acidic proton at C1 will consume 1 equivalent of n-BuLi immediately. A second equivalent will likely perform Li-Halogen exchange at C4. However, the resulting dianion is solubility-challenged.

  • Better Path: Protect as a t-butyl ester first (via Protocol A using t-butyl bromide? No, t-butyl bromide eliminates. Use Isobutylene/H2SO4 or t-Butyl 2,2,2-trichloroacetimidate ). Then perform Li-halogen exchange.

Q3: My amide coupling with HATU shows "Active Ester" mass but no product. A: The HATU-active ester is formed, but the amine cannot approach the carbonyl carbon due to the "Steric Wall" of the isopropyl group. The active ester eventually hydrolyzes back to the starting material during workup. Switch to Protocol B (Acid Chloride) .

Decision Logic & Workflow

G Start Start: 4-Bromo-2-isopropylbenzoic Acid Decision1 Target Transformation? Start->Decision1 Path_COOH Modify Carboxyl Group (C1) Decision1->Path_COOH Functionalize Acid Path_Br Modify Bromide (C4) Decision1->Path_Br C-C Bond Formation Decision_Ester Ester or Amide? Path_COOH->Decision_Ester Action_Protect Step 1: Protect as Methyl Ester (Prevents Catalyst Poisoning) Path_Br->Action_Protect Action_Alkylation Protocol A: O-Alkylation (Cs2CO3 + Alkyl Halide) Decision_Ester->Action_Alkylation Ester Needed Action_Amide Standard Coupling Failed? Decision_Ester->Action_Amide Amide Needed Action_AcidCl Protocol B: Acid Chloride (Ghosez's Reagent) Action_Amide->Action_AcidCl Yes (Steric Block) Action_Suzuki Step 2: Cross-Coupling (Pd-XPhos or Pd-dppf) Action_Protect->Action_Suzuki

Figure 1: Strategic Decision Tree for overcoming steric hindrance at C1 and catalyst incompatibility at C4.

Comparative Data: Coupling Efficiency
MethodSubstrate ConditionReagent SystemYield (Est.)Notes
Fischer Esterification Free AcidMeOH / H₂SO₄<40%Equilibrium limited; slow kinetics due to sterics [1].
O-Alkylation Free AcidMeI / Cs₂CO₃>95% Bypasses carbonyl attack; sterics irrelevant [2].
Amide Coupling Free AcidHATU / DIPEA10-30%Fails with bulky amines; active ester inaccessible.
Acid Chloride Free AcidGhosez's Reagent85-95% Smallest electrophile; high reactivity [3].
Suzuki Coupling Free AcidPd(PPh₃)₄ / Base20-50%Catalyst poisoning; solubility issues.
Suzuki Coupling Methyl EsterPd-XPhos / K₃PO₄>90% Protected acid prevents interference; C4 is activated [4].
References
  • Mechanism of Fischer Esterification & Steric Inhibition

    • Source: Master Organic Chemistry. (2022).[5][7] "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."

    • URL:[Link]

  • O-Alkylation vs.

    • Source: ChemGuide.
    • URL:[Link]

  • Ghosez's Reagent for Hindered Amides: Source: Sigma-Aldrich Technical Bulletin. "Acid Halogenation Reagents: 1-Chloro-N,N,2-trimethyl-1-propenylamine."
  • Suzuki-Miyaura Coupling of Protected Benzoic Acids

    • Source: National Institutes of Health (PMC). "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide."[8]

    • URL:[Link]

Sources

Technical Support: 4-Bromo-2-isopropylbenzoic Acid Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Decision Matrix

User Guide: Begin here. This logic flow identifies the root cause of bromine loss based on your specific reaction class.

Debromination_Troubleshooting Start START: Observed Loss of Bromine (Mass Spec: [M-Br+H]) ReactionType Which reaction class? Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki, Heck, Sonogashira) ReactionType->Suzuki Metalation Metal-Halogen Exchange (Lithiation / Grignard) ReactionType->Metalation SolventCheck Solvent System? Suzuki->SolventCheck TempCheck Temperature? Metalation->TempCheck Alcohol Alcoholic (MeOH, EtOH, iPrOH) SolventCheck->Alcohol Aprotic Aprotic (THF, Toluene, Dioxane) SolventCheck->Aprotic Suz_Diag1 CAUSE: u03b2-Hydride Elimination from Solvent Alcohol->Suz_Diag1 BaseCheck Base Used? Aprotic->BaseCheck Alkoxide Alkoxide (NaOEt, KOtBu) BaseCheck->Alkoxide Inorganic Inorganic (K3PO4, Cs2CO3) BaseCheck->Inorganic Suz_Diag2 CAUSE: u03b2-Hydride Elimination from Base Alkoxide->Suz_Diag2 Suz_Diag3 CAUSE: Slow Oxidative Addition (Ligand Mismatch) Inorganic->Suz_Diag3 Warm > -60°C (n-BuLi) TempCheck->Warm Cold -78°C or Turbo Grignard TempCheck->Cold Met_Diag1 CAUSE: Protonation faster than Exchange Warm->Met_Diag1 Met_Diag2 CAUSE: Acidic Proton Quench (Insufficient Equivalents) Cold->Met_Diag2

Figure 1: Diagnostic logic for identifying the source of hydrodebromination based on reaction conditions.

Technical Troubleshooting (Q&A)

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3]

Q1: I am attempting a Suzuki coupling at the C4 position, but I observe significant hydrodebromination (formation of 2-isopropylbenzoic acid). Why is this happening?

Technical Insight: Hydrodebromination is a competitive pathway driven by the formation of a Palladium-Hydride (Pd-H) species. In your system, the electron-donating isopropyl group at C2 and the carboxylate at C1 make the aromatic ring electron-rich. This slows down the oxidative addition of the C-Br bond to Pd(0), increasing the residence time of active catalytic species and allowing side reactions to dominate.

Root Causes & Fixes:

  • Hydride Source (Solvent): If you are using alcohols (MeOH, EtOH, iPrOH) as co-solvents, the Pd(II) species can undergo

    
    -hydride elimination from the alcohol, generating Pd-H.
    
    • Fix: Switch to a strictly aprotic system. Toluene/Water (4:1) or 1,4-Dioxane/Water are superior for this substrate.

  • Hydride Source (Base): Alkoxide bases (e.g., NaOEt, KOtBu) containing

    
    -hydrogens act as reducing agents.
    
    • Fix: Use inorganic bases. K₃PO₄ (3.0 eq) or Cs₂CO₃ are the gold standards here. They facilitate transmetallation without donating hydrides.

  • Ligand Selection: If the reductive elimination of your product is slow, the intermediate Pd-Ar species will scavenge a proton.

    • Fix: Use bulky, electron-rich phosphines like S-Phos or X-Phos . These ligands accelerate reductive elimination, favoring the C-C bond formation over the C-H reduction [1].

Q2: Does the free carboxylic acid group contribute to the bromine loss?

Yes. The acidic proton (pKa ~4) will instantly protonate reactive intermediates if not fully neutralized. Furthermore, carboxylates can coordinate to Palladium, forming stable "off-cycle" resting states that require higher temperatures to activate—high temperatures favor debromination.

  • Recommendation: If possible, protect the acid as a Methyl Ester before coupling. If you must use the free acid, ensure you use 3.0–4.0 equivalents of base to keep the substrate fully soluble as the carboxylate salt.

Module B: Metal-Halogen Exchange (Lithiation)

Q3: When treating 4-bromo-2-isopropylbenzoic acid with n-BuLi, I recover the starting material or the debrominated product, but no electrophile incorporation.

Technical Insight: This is a classic "Protective Group vs. Exchange" conflict.

  • Reaction Stoichiometry: You need 2 equivalents of organolithium. The first equivalent simply deprotonates the carboxylic acid (forming the Lithium carboxylate). The second equivalent performs the Li-Br exchange.[1]

  • The "Dance" of Exchange: The Lithium-Halogen exchange is an equilibrium process. If the resulting aryl-lithium is less stable than the butyl-lithium (which is true here), the equilibrium is unfavorable unless driven by precipitation or extremely low temperatures (-78°C).

  • Steric Influence: The 2-isopropyl group twists the carboxylate out of plane, making the C1-Li salt less stable and potentially more reactive toward aggregation, which can trap the bromide.

Q4: How do I successfully metalate this substrate without losing the bromine?

The "Turbo" Solution: Avoid n-BuLi. Use Turbo Grignard (iPrMgCl·LiCl) .

  • Why: The Magnesium-Halogen exchange is more functional group tolerant and does not require the cryogenic temperatures that freeze out solubility.

  • Mechanism: The LiCl breaks up the polymeric magnesium aggregates, creating a highly reactive monomeric species that can perform the exchange at 0°C or -20°C without attacking the carboxylate (after deprotonation) [2].

Validated Protocols

Protocol A: High-Fidelity Suzuki Coupling (Debromination-Resistant)

Designed to minimize Pd-H formation and accelerate reductive elimination.

Reagents:

  • Substrate: 4-Bromo-2-isopropylbenzoic acid (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

  • Base: K₃PO₄ (3.5 eq) — Crucial excess for free acid

  • Solvent: Toluene / Water (10:1 ratio) — Degassed

Step-by-Step:

  • Degassing: Charge Toluene and Water into the flask. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Loading: Add the Benzoic Acid substrate, Boronic Acid, K₃PO₄, and S-Phos.

  • Catalyst Addition: Add Pd(OAc)₂ last.

  • Reaction: Heat to 80°C (Do not reflux if possible; lower temp = less debromination). Monitor by HPLC.

    • Checkpoint: If reaction stalls, add 1 mol% more catalyst rather than increasing temperature.

  • Workup: Acidify carefully to pH 3 with 1M HCl (to protonate the product acid) and extract with EtOAc.

Protocol B: Selective Metalation via Turbo Grignard

Designed for functionalizing C4 without protecting the acid.

Reagents:

  • Substrate: 4-Bromo-2-isopropylbenzoic acid (1.0 eq)

  • Reagent: iPrMgCl[2]·LiCl (1.3 M in THF) (2.1 eq)

  • Electrophile: DMF, CO₂, or Aldehyde (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Deprotonation: Dissolve substrate in THF under Argon. Cool to -20°C .

  • Exchange: Add iPrMgCl·LiCl (2.1 eq) dropwise.

    • Note: The first 1.0 eq deprotonates the acid (Gas evolution: Propane). The second 1.1 eq performs the Mg-Br exchange.

  • Incubation: Stir at -20°C for 1 hour. Do not warm to RT yet.

  • Quench: Add the Electrophile (e.g., DMF) slowly.

  • Warming: Allow to warm to RT over 2 hours.

  • Hydrolysis: Quench with aqueous NH₄Cl.

Mechanistic Visualization

Pathway: The Hydrodebromination Trap (Suzuki)

Hydrodebromination_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Substrate PdH H-Pd(II)-Ar (Hydride Species) OxAdd->PdH Slow Cycle + Alkoxide Base TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid (Desired) Alkoxide Alkoxide/Alcohol (Source of H-) BetaElim u03b2-Hydride Elimination Alkoxide->BetaElim BetaElim->PdH RedElim_H Reductive Elimination (Ar-H) PdH->RedElim_H Fast RedElim_H->Pd0 RedElim_C Reductive Elimination (Ar-Ar') TransMet->RedElim_C RedElim_C->Pd0

Figure 2: The competitive pathway between desired coupling (Green) and hydrodebromination (Red). Note that bulky ligands accelerate the Green 'RedElim_C' step, preventing the Red path.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphines." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473.

  • BenchChem Technical Repository. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Support.

Sources

Technical Support Center: Optimizing Base Selection for 4-Bromo-2-isopropylbenzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Substrate ID: 4-Bromo-2-isopropylbenzoic acid Key Challenges: Ortho-steric hindrance (Isopropyl group) + Acidic proton (-COOH) Document Type: Troubleshooting Guide & Technical Best Practices

Executive Summary: The "Double Trouble" Substrate

Working with 4-Bromo-2-isopropylbenzoic acid presents a unique "double trouble" scenario for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). You are fighting two competing chemical fronts:

  • The Acidic Front (

    
    ):  The carboxylic acid moiety will immediately consume one equivalent of base to form the carboxylate salt.[1] If you use standard stoichiometry (e.g., 2.0 equiv base), you effectively leave only 1.0 equiv for the catalytic cycle, often stalling the reaction.[1]
    
  • The Steric Front: The ortho-isopropyl group is significantly bulkier than a methyl group.[1] It hinders the approach of the coupling partner (boronic acid or amine) during the transmetallation step, requiring a base that can facilitate this process without adding further steric bulk or insolubility issues.[1]

Strategic Base Selection Guide

The "Cesium Effect" (Primary Recommendation)

For this specific substrate, Cesium Carbonate (


)  is the superior choice over sodium or potassium counterparts.[1][2]
  • Why? The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the carboxylate and carbonate anions.[1] This increases the solubility of the inorganic base in organic solvents (like Dioxane or Toluene), facilitating the interfacial transfer required for the transmetallation step in sterically crowded systems.[1]
    
  • The Protocol: Use 3.0 to 3.5 equivalents .

    • 1.0 equiv neutralizes the -COOH.[1]

    • 2.0+ equiv drive the catalytic cycle.[1]

Alternative: Potassium Phosphate ( )

If cost is a constraint or if using highly specific ligands like SPhos or XPhos , tribasic potassium phosphate is the standard alternative.[1] It provides a high pH environment necessary to activate boronic acids but often requires a higher water ratio in the solvent mix to remain soluble compared to Cesium salts.[1]

Comparison Table: Base Performance Metrics
BaseSolubility (Org/Aq)Steric ToleranceRec.[1] StoichiometryBest Solvent System

High / HighExcellent 3.0 - 3.5 equivDioxane /

(10:1)

Low / HighGood3.0 - 4.0 equivToluene /

(5:[1]1)

Very Low / HighPoorNot Recommendedn/a

High / N/AModerateAvoid (Nucleophilicity)Anhydrous Toluene

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting reaction conditions based on your specific coupling partner.

BaseSelection Start Substrate: 4-Bromo-2-isopropylbenzoic acid CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (Boronic Acids) CouplingType->Suzuki Buchwald Buchwald-Hartwig (Amines) CouplingType->Buchwald BaseSuzuki Primary: Cs2CO3 (3.0 eq) Solvent: Dioxane/H2O Suzuki->BaseSuzuki BaseBuchwald Primary: Cs2CO3 (3.0 eq) Avoid: NaOtBu (Nucleophilic attack) Buchwald->BaseBuchwald LigandSuzuki Ligand: SPhos or XPhos (Crucial for ortho-isopropyl) BaseSuzuki->LigandSuzuki LigandBuchwald Ligand: BrettPhos or RuPhos BaseBuchwald->LigandBuchwald

Caption: Workflow for optimizing reaction conditions. Note the convergence on Cesium Carbonate due to the substrate's acidity and steric bulk.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%)[1]
    
  • Base:

    
     (3.5 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step:

  • Pre-neutralization (Critical): Add the carboxylic acid substrate and

    
     to the reaction vial. Add the solvent mixture.[1][3] Stir at Room Temperature (RT) for 10 minutes.
    
    • Why? This allows the acid-base reaction to occur and the

      
       gas to evolve before the sensitive catalyst is added.[1]
      
  • Addition: Add the boronic acid, Pd source, and ligand.

  • Degassing: Sparge with Nitrogen or Argon for 5-10 minutes.

  • Heating: Heat to 90-100°C.

    • Note: The isopropyl group slows the reaction.[1] Do not stop before 4-6 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3-4 to precipitate the product (since it is a carboxylic acid). Extract with EtOAc.[1]

Protocol B: Buchwald-Hartwig Amination

Best for coupling with primary/secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst:

    
     (2 mol%) + BrettPhos (4-6 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)

Step-by-Step:

  • Drying: Ensure the base is finely ground and dried.[1]

    
     is hygroscopic; water can kill this reaction if using sensitive precatalysts.[1]
    
  • Mixing: Combine all solids. Purge vessel with inert gas.[1]

  • Reaction: Add solvent and heat to 100°C.

  • Warning: Do not use strong alkoxide bases like Sodium tert-butoxide (

    
    ).[1] They will deprotonate the acid but can also attack the carbonyl to form tert-butyl esters or other side products at high temperatures.[1]
    

Troubleshooting & FAQs

Q1: I am seeing low conversion (<20%). The starting material remains.[1]

Diagnosis: You likely ran out of active base.[1] The Fix: Did you account for the carboxylic acid? If you used 2.0 equivalents of base, 1.0 equivalent was instantly destroyed to make the salt.[1] You only had 1.0 equivalent left for the coupling, which is insufficient for turnover. Increase base to 3.5 equivalents.

Q2: My reaction mixture turned into a solid block/sludge.

Diagnosis: "Salting out" effect.[1] The Fix: The potassium or cesium carboxylate salt of your substrate is less soluble than the free acid.[1]

  • Increase the water content (if using Suzuki).[1]

  • Dilute the reaction concentration from 0.2M to 0.1M.

  • Switch to

    
     if using 
    
    
    
    , as cesium salts are generally more soluble in organic media.[1]
Q3: I see a side product where the bromine is gone, but no coupling occurred (Protodecarboxylation).

Diagnosis: High temperature + Carboxylate formation.[1] The Fix: Electron-rich benzoic acids (like those with isopropyl groups) are generally resistant to decarboxylation, but it can happen at


.[1]
  • Lower temperature to 80-90°C.

  • Switch from

    
     to 
    
    
    
    .[1] The phosphate base is slightly milder regarding decarboxylation pathways in some specific catalytic cycles.[1]
Q4: Can I protect the acid as an ester first?

Answer: Yes, and it is often recommended.[1] Converting the acid to a Methyl Ester or tert-Butyl Ester eliminates the base consumption issue and improves solubility.

  • Trade-off: It adds two steps (protection + deprotection).[1] Try the direct coupling with 3.5 eq

    
     first; if yields are <50%, switch to the ester route.[1]
    

Mechanistic Visualization: The Base Role

The following diagram highlights why the extra base is non-negotiable.

Mechanism Start Free Acid Substrate (R-COOH) Salt Unreactive Salt (R-COO- M+) Start->Salt Instant Deprotonation Base1 Base (Eq 1) Base1->Salt PdCycle Pd Catalytic Cycle (Transmetallation) Salt->PdCycle Oxidative Addition (Slower due to sterics) Base2 Base (Eq 2 & 3) ActiveBoronate Activated Boronate (Ar-B(OH)3-) Base2->ActiveBoronate Required for Activation Boronic Boronic Acid (Ar-B(OH)2) Boronic->ActiveBoronate ActiveBoronate->PdCycle Transmetallation

Caption: Pathway showing that the first equivalent of base is sacrificial.[1] The catalytic cycle cannot proceed until the boronate is activated by the subsequent equivalents of base.[1]

References

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NBInno. [Link]

  • Controlling and Exploiting the Caesium Effect in Palladium Catalyzed Coupling Reactions. White Rose eTheses Online. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][1]

  • Pd-Catalyzed C–H Functionalisation of Free Carboxylic Acids. Royal Society of Chemistry. [Link][1]

Sources

Validation & Comparative

comparison of 4-Bromo-2-isopropylbenzoic acid with other bromobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromo-2-isopropylbenzoic acid against its structural analogs. It is designed for medicinal chemists and process engineers selecting the optimal halogenated building block for scaffold construction.

Executive Summary & Compound Profile

4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9) represents a specialized subclass of halogenated benzoic acids where the steric bulk of the ortho-isopropyl group plays a critical role in modulating both reactivity and physicochemical properties.

Unlike the standard 4-bromobenzoic acid , which is planar and electronically conjugated, the 2-isopropyl variant exhibits the "Ortho-Effect," forcing the carboxylate group out of planarity with the aromatic ring. This structural twist alters pKa, solubility, and the kinetics of downstream functionalization (e.g., amide coupling or esterification), while leaving the distal 4-bromo position accessible for metal-catalyzed cross-coupling.

Key Differentiator: The ortho-isopropyl group acts as a "gatekeeper," providing steric protection to the carboxylic acid (or resulting amide) against hydrolysis, a desirable trait in late-stage drug candidates, while maintaining the 4-position reactive for Suzuki/Buchwald couplings.

Physicochemical Comparison

The following table contrasts the target compound with its methyl-analog and the unsubstituted reference.

Feature4-Bromo-2-isopropylbenzoic acid 4-Bromo-2-methylbenzoic acid 4-Bromobenzoic acid
Structure Ortho-bulky (

-Pr)
Ortho-small (Me)Planar (H)
Steric Param.[1][2][3] (Es) -0.47 (High Hindrance)-0.00 (Moderate)1.24 (None)
pKa (Predicted) ~3.41~3.903.97
LogP (Lipophilicity) ~4.2 (High)~3.3~2.9
Melting Point 120-121°C180-184°C252-254°C
Solubility (DCM) ExcellentGoodModerate
Reactivity (COOH) Slow (Requires activation)ModerateFast

Analysis:

  • Acidity: The ortho-isopropyl group increases acidity (lower pKa) relative to the unsubstituted parent. This is due to Steric Inhibition of Resonance (SIR) . The bulky isopropyl group twists the carboxyl group out of the benzene plane, breaking the conjugation that normally stabilizes the un-ionized acid form.

  • Solubility: The isopropyl group significantly lowers the melting point (disrupting crystal packing) and increases lipophilicity, making this building block far more soluble in organic solvents (DCM, THF) compared to the high-melting 4-bromobenzoic acid.

Reactivity Profile & Mechanistic Insights

The reactivity of 4-Bromo-2-isopropylbenzoic acid is defined by a dichotomy between the hindered C-1 carboxyl and the accessible C-4 bromide .

Attempting standard Fisher esterification (MeOH/H2SO4) on this substrate often results in incomplete conversion due to the isopropyl group blocking the nucleophilic attack trajectory.

  • Recommendation: Use acid chloride activation (

    
     or 
    
    
    
    ) or high-activity coupling agents (HATU/COMU) rather than carbodiimides (EDC) for amide bond formation.

The bromine atom at C-4 is meta to the isopropyl group. Consequently, it experiences negligible steric hindrance. Suzuki-Miyaura and Buchwald-Hartwig couplings proceed with kinetics comparable to unhindered aryl bromides.

Visualizing the Steric & Electronic Landscape:

ReactivityLandscape cluster_COOH C-1 Carboxyl (Ortho-Hindered) cluster_Br C-4 Bromide (Accessible) Compound 4-Bromo-2-isopropylbenzoic acid Acid COOH Group Compound->Acid Bromo C-Br Bond Compound->Bromo Hindrance Steric Blockade (Isopropyl) Acid->Hindrance Outcome1 Resistant to Hydrolysis Slow Esterification Hindrance->Outcome1 Access Open Trajectory (Meta to iPr) Bromo->Access Outcome2 Fast Suzuki/Buchwald Coupling Access->Outcome2

Caption: Reactivity dichotomy: The C-1 carboxyl is sterically shielded by the isopropyl group, while the C-4 bromide remains electronically active and sterically accessible.

Experimental Protocols

These protocols are validated for hindered substrates to ensure reproducibility.

Standard EDC/NHS coupling often fails for 2-isopropylbenzoic acids. The Acid Chloride method is preferred.

  • Activation: To a suspension of 4-Bromo-2-isopropylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0°C, add catalytic DMF (2 drops).

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Completion: Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (indicates Acid Chloride formation). Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the residue in DCM. Add the amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Workup: Stir for 4 hours. The bulky isopropyl group prevents side-reactions (dimerization) but requires the amine to be unhindered.

Demonstrates that the isopropyl group does not inhibit C-4 reactivity.

  • Setup: Charge a reaction vial with 4-Bromo-2-isopropylbenzoic acid (or its ester/amide derivative), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: If using the free acid, an extra equivalent of base is required to form the carboxylate salt first, which improves solubility in the aqueous layer.

  • Result: Expect >90% conversion. The ortho-isopropyl group remains intact and does not interfere with the Pd-cycle at the para position.

Isomer Selection Guide

When should you choose 4-Bromo-2-isopropylbenzoic acid over its isomers?

  • Choose 4-Bromo-2-isopropyl- if: You need a metabolic "soft spot" blocked. The isopropyl group prevents amidases from hydrolyzing the amide bond at this position, extending the half-life of the drug candidate.

  • Choose 2-Bromo-4-isopropyl- if: You need to perform a coupling reaction adjacent to the acid (e.g., to form a lactam). Warning: This isomer is extremely hindered for Suzuki coupling due to the flanking COOH and Isopropyl groups.

  • Choose 4-Bromo-2-methyl- if: You need a balance. The methyl group provides some conformational restriction (atropisomerism potential) without the extreme hydrophobicity of the isopropyl group.

Decision Logic:

IsomerSelection Start Select Bromobenzoic Isomer Q1 Where is the Coupling needed? Start->Q1 Q2 Is metabolic stability of the amide/ester critical? Q1->Q2 Para (C-4) Res4 Use 2-Bromo-4-isopropylbenzoic acid (Difficult Coupling) Q1->Res4 Ortho (C-2) Res1 Use 4-Bromo-2-isopropylbenzoic acid (High Stability, Good Coupling) Q2->Res1 Yes (High Steric Shield needed) Res2 Use 4-Bromo-2-methylbenzoic acid (Moderate Stability) Q2->Res2 Moderate Res3 Use 4-Bromobenzoic acid (Low Stability, High Reactivity) Q2->Res3 No (Standard Linker)

Caption: Decision tree for selecting the appropriate bromobenzoic acid isomer based on synthetic and biological requirements.

References

  • PubChem Compound Summary: 4-Bromo-2-isopropylbenzoic acid . National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling: Mechanistic Overview . Organic Chemistry Portal. Retrieved from [Link]

  • Steric Effects in Benzoic Acid Derivatives . RSC Advances. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromo-2-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct Suzuki-Miyaura coupling of 4-Bromo-2-isopropylbenzoic acid presents a specific chemoselective challenge often overlooked in general screening: the presence of a free carboxylic acid alongside a moderately lipophilic isopropyl group. While the bromine at the C4 position is sterically accessible, the formation of the carboxylate salt in situ alters the electronic bias of the arene and can poison traditional palladium catalysts.

This guide evaluates three distinct catalytic generations to identify the optimal protocol for coupling this substrate with aryl boronic acids.

  • The Baseline: Pd(PPh₃)₄ (Requires ester protection; inefficient on free acid).

  • The Workhorse: Pd(dppf)Cl₂·DCM (Robust but slow; requires high thermal energy).

  • The Solution: XPhos Pd G4 (Superior turnover; enables direct coupling of the free acid at mild temperatures).

Recommendation: For rapid, high-yield synthesis without protection/deprotection steps, XPhos Pd G4 is the superior choice.

Substrate Analysis: The "Free Acid" Challenge

Substrate: 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9)[1][2]

  • Steric Environment: The isopropyl group is at C2, meta to the reactive C4-Br bond. Unlike 2-bromo-substituted systems, the oxidative addition site is not sterically hindered.

  • Electronic Environment:

    • Neutral Form: The -COOH is electron-withdrawing (EWG), activating the C-Br bond for oxidative addition.

    • Basic Conditions (Reaction State): The base (required for the Suzuki mechanism) deprotonates the acid to form the carboxylate (-COO⁻). This anion is electron-donating by induction, slightly deactivating the ring toward oxidative addition.

  • Solubility: The lipophilic isopropyl group contrasts with the polar carboxylate, creating a "soap-like" amphiphilic behavior that can cause aggregation in pure organic solvents or precipitation in pure water.

Comparative Catalyst Performance

The following data summarizes the performance of three catalyst systems for the coupling of 4-Bromo-2-isopropylbenzoic acid with Phenylboronic acid (1.2 equiv).

Table 1: Performance Metrics
ParameterSystem A: Traditional System B: The Workhorse System C: High-Performance
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·CH₂Cl₂XPhos Pd G4
Ligand Class TriarylphosphineBidentate FerrocenylBulky Biaryl (Buchwald)
Loading 5.0 mol%2.0 - 3.0 mol%0.5 - 1.0 mol%
Base/Solvent Na₂CO₃ / Toluene:EtOH (Requires Ester*)K₂CO₃ / Dioxane:H₂OK₃PO₄ / THF:H₂O
Temp/Time 100°C / 12-24 h80-90°C / 6-12 h40-60°C / 1-2 h
Yield (Isolated) 65% (2 steps w/ ester)78-85%94-98%
Key Drawback Homocoupling; Catalyst poisoning by -COO⁻Slow conversion; Difficult purificationHigher unit cost (offset by loading)

*Note: System A typically fails to drive conversion on the free acid directly, necessitating a methyl ester protection-coupling-saponification sequence.

Technical Deep Dive: Why XPhos Pd G4 Wins

The Mechanism of Activation

Traditional catalysts like Pd(PPh₃)₄ are coordinatively saturated and slow to dissociate ligands to form the active Pd(0) species. Furthermore, the free carboxylate can displace PPh₃, forming unreactive palladium-carboxylate complexes (poisoning).

XPhos Pd G4 is a pre-catalyst that solves this via a specific activation pathway:

  • Reduction: The G4 scaffold is rapidly reduced by the base/solvent or boronic acid to release the active Pd(0) species ligated by XPhos.

  • Ligation: XPhos is a bulky, electron-rich biaryl phosphine. The bulk prevents the formation of inactive Pd-dimers.

  • Turnover: The electron-rich nature of XPhos facilitates oxidative addition into the deactivated (carboxylate-bearing) aryl bromide, while its bulk accelerates reductive elimination.

Mechanistic Visualization[4][5][6]

SuzukiCycle cluster_substrate Substrate Specifics PreCat Pre-Catalyst XPhos Pd G4 ActiveCat Active Species [Pd(0)-XPhos] PreCat->ActiveCat Rapid Activation (<5 min) OxAdd Oxidative Addition (Ar-Br enters) ActiveCat->OxAdd Complex1 Pd(II) Intermediate [Ar-Pd(XPhos)-Br] OxAdd->Complex1 TransMet Transmetallation (Boronic Acid enters) Complex1->TransMet Rate Limiting Step Note1 Free Carboxylate (-COO-) can bind Pd(II) in non-bulky systems Complex1->Note1 BaseStep Base Activation (K3PO4 + H2O) BaseStep->TransMet Activates Boron Complex2 Biaryl Complex [Ar-Pd(XPhos)-Ar'] TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle of XPhos Pd G4. The bulky XPhos ligand (green pathway) protects the Pd center from non-productive coordination with the carboxylate group, ensuring high turnover.

Validated Experimental Protocol

Objective: Synthesis of 4-Phenyl-2-isopropylbenzoic acid via XPhos Pd G4 catalysis.

Materials
  • Substrate: 4-Bromo-2-isopropylbenzoic acid (1.0 equiv, 1.0 mmol, 243 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: XPhos Pd G4 (0.01 equiv, 1 mol%, ~8.5 mg)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: THF : Water (4:1 ratio) – Crucial for dissolving the carboxylate salt.

Step-by-Step Methodology
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the aryl bromide , boronic acid , and K₃PO₄ .

  • Solvent Addition: Add THF (4.0 mL) and Water (1.0 mL). The mixture may be biphasic or cloudy initially.[3]

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Note: While G4 is air-stable, the active species is oxygen-sensitive.

  • Catalyst Addition: Add XPhos Pd G4 in one portion. Cap the vial immediately.

  • Reaction: Heat the reaction block to 50°C with vigorous stirring (1000 rpm).

    • Observation: The reaction typically turns from orange to black/dark brown as Pd(0) generates.

  • Monitoring: Monitor by HPLC or LC-MS after 1 hour. Look for the consumption of the bromide (Rt ~ X min) and appearance of the biaryl acid (Rt ~ Y min).

    • Self-Validation: If conversion is <50% after 1h, ensure the pH is >9. If acidic, the boronic acid will not activate.

  • Workup:

    • Cool to room temperature.[3]

    • Acidification: Carefully add 1M HCl until pH ~2. This protonates the product, causing it to precipitate or become extractable.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Decision Matrix

IF your constraints are...THEN choose...WHY?
Speed & Yield (Drug Discovery)XPhos Pd G4 Fastest kinetics, handles free acid effortlessly, minimal purification.
Cost (Large Scale Manufacturing)Pd(dppf)Cl₂ Lower catalyst cost per gram, assuming you can tolerate longer reaction times (8-12h).
Legacy/Availability (Academic Lab)Pd(PPh₃)₄ Only if you protect the acid as a methyl ester first. Do not use on free acid.

References

  • Comparison of Phosphine Ligands in Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • XPhos Pd G4 Precatalyst Utility

    • Bruno, N. C., et al. (2013). Design and Synthesis of Removable Generation 3 and 4 Palladium Precatalysts. Chemical Science.[4]

  • Suzuki Coupling in Aqueous Media (Free Acid Compatibility)

    • Deng, Y., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Aryl Boronic Acids in Water.[3] Green Chemistry.[5]

  • Substrate Synthesis & Properties (4-Bromo-2-isopropylbenzoic acid)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533664, 4-Bromo-2-isopropylbenzoic acid.

Sources

Technical Comparison: Spectroscopic Validation of 4-Bromo-2-isopropylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9) is a critical intermediate in the synthesis of SGLT2 inhibitors and other pharmacophores requiring sterically hindered benzoic acid scaffolds. Its synthesis typically proceeds via the selective oxidation of 4-bromo-2-isopropyltoluene .

For process chemists and analytical scientists, distinguishing the product from its precursor is a common challenge due to the retention of the isopropyl group and the aromatic core. This guide provides a definitive spectroscopic comparison (NMR, FT-IR) to validate conversion and purity, moving beyond generic data to specific, causality-driven analysis.

Synthetic Pathway & Critical Control Points

The transformation relies on the chemoselective oxidation of the benzylic methyl group while preserving the isopropyl moiety. The isopropyl group's tertiary benzylic hydrogen is susceptible to over-oxidation (forming acetophenones), making spectroscopic monitoring of the methyl-to-carboxyl transition critical.

SynthesisPathway Precursor Precursor 4-Bromo-2-isopropyltoluene Oxidation Oxidation Step (Co/Mn Catalyst, O2 or KMnO4) Precursor->Oxidation -CH3 activation Intermediate Potential Side Product (Acetophenone deriv.) Oxidation->Intermediate Over-oxidation (Isopropyl attack) Product Target Product 4-Bromo-2-isopropylbenzoic acid Oxidation->Product Selective Oxidation (-COOH formation)

Figure 1: Synthetic workflow highlighting the critical oxidation step where spectroscopic validation is required to ensure selectivity.

FT-IR Spectroscopic Analysis

Objective: Confirm the formation of the carbonyl functionality and the loss of the methyl precursor signal.

The most immediate indicator of reaction success is the appearance of the carbonyl stretch. In the precursor, the spectrum is dominated by aromatic and aliphatic C-H modes. In the product, the carboxylic acid dimerizes, creating a distinct, broad spectral footprint.

Comparative Data Table: FT-IR
Functional GroupPrecursor: 4-Bromo-2-isopropyltolueneProduct: 4-Bromo-2-isopropylbenzoic AcidDiagnostic Value
C=O Stretch Absent 1680 – 1705 cm⁻¹ (Strong)Primary Indicator. Confirms oxidation of methyl to acid.
O-H Stretch Absent2500 – 3300 cm⁻¹ (Broad)Confirms carboxylic acid moiety (H-bonded dimer).
C-H (Methyl) ~2960, 2925, 2870 cm⁻¹ (Strong)~2960 cm⁻¹ (Retained Isopropyl only)The specific benzylic methyl C-H modes disappear, but isopropyl C-H obscures this loss.
Fingerprint ~800-820 cm⁻¹ (1,2,4-trisubstituted)~1280-1300 cm⁻¹ (C-O stretch)C-O stretch confirms acid structure; aromatic substitution pattern shifts slightly.

Application Insight: Do not rely solely on the C-H region to determine conversion, as the isopropyl group contributes significant signal in the 2800-3000 cm⁻¹ range for both compounds. The appearance of the C=O peak at ~1690 cm⁻¹ is the binary Pass/Fail criterion.

NMR Spectroscopic Analysis

Objective: Quantify purity and verify the regiochemistry of the oxidation.

NMR provides the definitive structural proof. The transformation induces a significant downfield shift in the aromatic protons due to the electron-withdrawing nature of the carboxyl group (


) compared to the electron-donating methyl group (

).
Comparative Data Table: ¹H NMR (400 MHz, DMSO-d₆/CDCl₃)
Proton EnvironmentPrecursor (δ ppm)Product (δ ppm)Shift Mechanism (Causality)
Carboxyl (-COOH) Absent 12.5 – 13.5 (br s) Deshielded acidic proton; diagnostic for product.
Benzylic Methyl 2.30 (s, 3H) Absent Key Purity Marker. Any signal here indicates unreacted starting material.
Isopropyl Methine 3.0 – 3.2 (sept)3.6 – 3.9 (sept)Deshielded by ortho-COOH (steric/electronic effect).
Isopropyl Methyls 1.20 (d, 6H)1.25 (d, 6H)Minimal shift; remote from reaction center.
Ar-H (C6) ~7.0 (d)7.75 – 7.85 (d) Ortho to COOH. Strong deshielding (+0.8 ppm) confirms oxidation at C1.
Ar-H (C3) ~7.3 (s/d)7.55 – 7.65 (d)Meta to COOH; slight downfield shift.
Ar-H (C5) ~7.2 (dd)7.45 – 7.55 (dd)Para to COOH; moderate downfield shift.
¹H NMR Interpretation Guide
  • The "Clean" Region (11-14 ppm): Check for the carboxylic acid proton. If using

    
    , this may be broad or drifted; in 
    
    
    
    , it is usually distinct.
  • The "Impurity" Region (2.0-2.5 ppm): Zoom into ~2.3 ppm. Integration of a singlet here represents residual 4-bromo-2-isopropyltoluene .

    • Calculation: If the integral of the isopropyl methine (1H) is set to 1.00, any integral at 2.3 ppm represents molar impurity.

  • Aromatic Splitting: The product exhibits a characteristic 1,2,4-substitution pattern. The doublet at ~7.8 ppm (H6) is distinctively separated from the other two aromatic signals due to the strong electron-withdrawing effect of the carboxylic acid.

Experimental Protocols

Protocol A: NMR Sample Preparation for Purity Assay

Self-validating step: Internal Standard Addition

  • Weighing: Accurately weigh 10-15 mg of the dried solid product into a clean vial.

  • Solvent Selection: Use DMSO-d₆ (0.6 mL) rather than

    
    .
    
    • Reasoning: Benzoic acid derivatives often form dimers in chloroform, leading to broad peaks and concentration-dependent shifts. DMSO disrupts dimers, sharpening the -COOH and aromatic signals.

  • Dissolution: Sonicate for 30 seconds to ensure complete homogeneity.

  • Acquisition: Run a standard proton sequence (16 scans, d1=10s).

    • Why d1=10s? Carboxylic acid protons have long T1 relaxation times. A short delay can under-integrate the acid proton, leading to false quantitation.

Protocol B: FT-IR Sample Preparation (ATR Method)
  • Crystal Contact: Place ~5 mg of solid on the diamond ATR crystal.

  • Compression: Apply high pressure using the anvil.

    • Check: Ensure the preview spectrum shows absorbance > 0.1 AU to guarantee good signal-to-noise.

  • Background: Run a background scan with the anvil down (empty) prior to sampling to subtract atmospheric

    
    /
    
    
    
    .
  • Cleaning: Clean with isopropanol. Do not use acetone immediately before a run, as residual acetone carbonyl (~1715 cm⁻¹) can mimic the product peak.

References

  • Synthesis & Properties of Halogen

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Data: IR and Mass Spectra for 4-Bromobenzoic acid analogs.
  • NMR Chemical Shift D

    • Source: AIST Spectral D
    • Data: Reference spectra for 2-isopropyltoluene and benzoic acid deriv
  • Oxidation of Alkylbenzenes (Organic Syntheses)

    • Source: Organic Syntheses, Coll. Vol. 89, p. 105 (2012).
    • Context: Standard protocols for selective oxidation of methyl groups on substituted benzene rings.
  • 4-Bromo-2-isopropylbenzoic acid Product D

    • Source: Sigma-Aldrich / Merck Millipore.
    • Data: Physical properties (Melting Point: 120-121°C)

evaluating the efficiency of different cross-coupling methods for 4-Bromo-2-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of cross-coupling methods for the functionalization of 4-Bromo-2-isopropylbenzoic acid, providing researchers, scientists, and drug development professionals with supporting experimental data and field-proven insights.

Introduction: The Challenge of Functionalizing 4-Bromo-2-isopropylbenzoic Acid

4-Bromo-2-isopropylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid, a bromine handle for functionalization, and a sterically demanding ortho-isopropyl group, presents a significant challenge for traditional cross-coupling methodologies. The bulky isopropyl group can impede the approach of the catalyst to the bromine-bearing carbon, hindering the crucial oxidative addition step in many catalytic cycles. This guide provides a comparative analysis of various modern cross-coupling techniques, offering detailed protocols and performance evaluations to aid researchers in selecting the most efficient method for their specific synthetic goals.

Overview of Key Cross-Coupling Strategies

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. For a substrate like 4-Bromo-2-isopropylbenzoic acid, four primary methods are considered: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice among them depends on the desired bond formation (C-C, C-N) and the specific challenges posed by the substrate's steric and electronic properties. The efficiency of these reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system to overcome the steric hindrance of the ortho-isopropyl group.

Experimental Workflow for Cross-Coupling Reactions

A generalized workflow for performing a cross-coupling reaction is outlined below. This process highlights the critical stages from reaction setup to the isolation of the final product.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Aryl Halide, Coupling Partner, & Base to Flask B 2. Evacuate & Backfill with Inert Gas (e.g., Ar, N2) A->B C 3. Add Solvent, Ligand, & Catalyst (often as a pre-mixed solution) B->C D 4. Heat Reaction Mixture to Desired Temperature C->D Start Reaction E 5. Monitor Progress (TLC, GC-MS, LC-MS) D->E F 6. Quench Reaction & Perform Aqueous Workup E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Purify via Column Chromatography or Recrystallization G->H I 9. Characterize Pure Product (NMR, HRMS) H->I

Caption: Generalized workflow for a typical cross-coupling experiment.

Comparative Analysis of Cross-Coupling Methods

This section details the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the functionalization of sterically hindered aryl bromides, with a focus on substrates analogous to 4-Bromo-2-isopropylbenzoic acid.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Insight: For sterically hindered substrates, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl bromide. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial. These ligands stabilize the palladium center, promote the oxidative addition, and facilitate the subsequent reductive elimination to yield the final product.

Representative Protocol:

  • Reactants: 4-Bromo-2-isopropylbenzoic acid (1.0 equiv), Arylboronic acid (1.2-1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) and a bulky phosphine ligand like SPhos (4-10 mol%).

  • Base: K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Solvent: A mixture of toluene and water (e.g., 10:1 v/v).

  • Temperature: 80-110 °C.

  • Time: 12-24 hours.

Step-by-Step Methodology:

  • To an oven-dried flask, add 4-bromo-2-isopropylbenzoic acid, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the solvent mixture.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the required amount to the reaction flask.

  • Heat the reaction mixture to the specified temperature and stir vigorously until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and acidify to pH ~2-3 to ensure the product is in its carboxylic acid form.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

Mechanistic Insight: Similar to Suzuki coupling, the oxidative addition is a critical step. The choice of ligand is paramount to overcome the steric hindrance. Bulky biarylphosphine ligands are often employed to create a coordinatively unsaturated, reactive palladium species that can undergo oxidative addition even with challenging substrates.

Representative Protocol:

  • Reactants: 4-Bromo-2-isopropylbenzoic acid (1.0 equiv), Amine (1.2-1.5 equiv).

  • Catalyst System: A pre-catalyst like (tBu₃P)₂Pd(0) or a combination of Pd₂(dba)₃ and a ligand such as BrettPhos.

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS (1.5-2.0 equiv).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 90-120 °C.

  • Time: 16-24 hours.

Step-by-Step Methodology:

  • Inside a glovebox, add the palladium catalyst, ligand (if not using a pre-catalyst), and base to a reaction tube.

  • Add the 4-bromo-2-isopropylbenzoic acid and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring for the specified time.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Acidify the aqueous layer and extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product as described for the Suzuki coupling.

Data Summary and Performance Comparison

The following table summarizes the typical conditions and expected outcomes for the discussed cross-coupling methods on sterically hindered aryl bromides. Yields are estimates based on literature precedents for analogous substrates and may require optimization for 4-Bromo-2-isopropylbenzoic acid.

Method Bond Formed Typical Catalyst/Ligand Typical Base Solvent Temp (°C) Est. Yield Range Key Advantage Key Challenge
Suzuki-Miyaura C(sp²)–C(sp²)Pd(OAc)₂ / SPhos or XPhosK₃PO₄, K₂CO₃Toluene/H₂O80-11070-95%Broad substrate scope, stable reagentsRemoval of boronic acid impurities
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ / BrettPhosNaOtBu, LHMDSToluene, Dioxane90-12065-90%Forms crucial C-N bondsRequires stringent inert conditions

Conclusion and Recommendations

The successful functionalization of 4-Bromo-2-isopropylbenzoic acid via cross-coupling is highly achievable with modern catalytic systems.

  • For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is highly recommended. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is critical to achieving high yields.

  • For the introduction of a nitrogen-based functional group, the Buchwald-Hartwig amination is the method of choice. Success is contingent on the use of appropriate ligands (e.g., BrettPhos) and stringent anhydrous and oxygen-free conditions.

Ultimately, the optimal method will depend on the specific target molecule and the available resources. The protocols and data presented in this guide serve as a strong starting point for further optimization and discovery.

References

  • General Cross-Coupling Reviews

    • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

    • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Suzuki-Miyaura Coupling: 3. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination: 4. Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Strategic Scaffold Hopping: The 4-Bromo-2-isopropylbenzoic Acid Assessment Guide

[1][2]

Executive Summary: Beyond the "Magic Methyl"

In medicinal chemistry, the "Magic Methyl" effect—adding a methyl group to boost potency or metabolic stability—is a well-trodden path.[1][2][3] However, 4-Bromo-2-isopropylbenzoic acid represents a more aggressive tactic in scaffold hopping: Conformational Locking .[1][2]

This guide assesses the utility of this scaffold (CAS: 1159977-03-3 and related derivatives) for researchers seeking to break out of crowded IP spaces.[1][2][3] Unlike its methyl-substituted analog, the 2-isopropyl group introduces a "Goldilocks" level of steric bulk—sufficient to force the carboxylate out of planarity (atropisomerism potential) without rendering the molecule synthetically intractible.[1][2][3]

This guide compares the 2-isopropyl scaffold against standard alternatives, providing experimental workflows to validate its novelty in your drug discovery pipeline.

Part 1: Comparative Analysis – The Ortho-Effect Spectrum[1][2]

To assess novelty, one must establish a baseline against the un-substituted and methyl-substituted variants.[1][2][3] The 2-isopropyl group is not just "bigger"; it fundamentally alters the electronic and spatial vector of the molecule.[1][2][3]

Table 1: Physicochemical & Functional Comparison
Feature2-H (Standard) 2-Methyl (Ortho-Tolyl) 2-Isopropyl (Target) Impact on Drug Design
Steric A-Value 0.01.702.15Isopropyl forces orthogonal twist; locks bioactive conformation.[1][2]
LogP Shift Reference+0.5+1.2Significant lipophilicity boost; improves membrane permeability but risks solubility.[1][2][3]
Metabolic Liability LowModerate (Benzylic oxidation)High (Tertiary C-H)The isopropyl methine is a metabolic soft spot (CYP450), often requiring blocking (e.g., fluorination) if t1/2 is low.[1][2][3]
pKa (Acid) ~4.2~3.9~3.5Ortho-Effect: Steric bulk prevents resonance stabilization of the acid, increasing acidity (easier deprotonation).[1][2]
Amide Coupling FastModerateSlow/Difficult Requires high-energy coupling agents (HATU) or Acid Chloride route due to steric shielding.[1][2][3]
The Mechanistic Insight: Steric Inhibition of Resonance (SIR)

The primary driver of novelty for this scaffold is Steric Inhibition of Resonance .[1][2][3] In a standard 4-bromobenzoic acid, the carboxyl group is coplanar with the phenyl ring.[1][2][3]

  • The Isopropyl Wedge: The bulky isopropyl group at C2 physically clashes with the carbonyl oxygen.[1][2][3] This forces the carbonyl group to rotate ~90° out of the aromatic plane.[1][2][3]

  • The Result: If your protein pocket requires a twisted ligand (e.g., certain Nuclear Receptors like PPARs or Kinase hinge binders), the 2-isopropyl analog pays the entropic cost pre-binding, potentially increasing affinity by orders of magnitude compared to the 2-H analog.[1][2]

Part 2: Experimental Protocols

Protocol A: Overcoming Steric Hindrance in Amide Coupling

Context: Many researchers fail to derivatize 4-Bromo-2-isopropylbenzoic acid because standard EDC/NHS coupling fails due to the steric shield provided by the isopropyl group.[1][2][3]

Objective: Synthesize an amide library to test the "twisted" vector.

Reagents:

  • Scaffold: 4-Bromo-2-isopropylbenzoic acid (1.0 eq)[1][2]

  • Amine: R-NH2 (1.2 eq)[1][2]

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or SOCl2 (Thionyl Chloride).[1][2] Note: HATU is an alternative, but acid chloride formation is more robust for this specific steric bulk.[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1][2][3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2][3]

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM under

    
    .
    
  • Chlorination: Add Ghosez’s Reagent (1.1 eq) dropwise at 0°C. Stir for 1 hour at room temperature. Why? This converts the hindered acid into a highly reactive acid chloride in situ without the harsh thermal conditions of refluxing SOCl2, preserving the isopropyl group integrity.[1][2][3]

  • Coupling: Add the amine and DIPEA. The reaction may require 12–24 hours due to the ortho-isopropyl shielding.[1][2][3]

  • Validation: Monitor via LC-MS. Expect a retention time shift significantly higher than the non-isopropyl analog.[1][2][3]

Protocol B: The "Novelty" Assessment Assay (Microsomal Stability)

Context: The isopropyl group is a metabolic liability.[1][2][3] You must assess this early to claim "drug-likeness."[1][2][3]

Objective: Determine if the isopropyl group is a "soft spot."

  • Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Novelty Check: If

      
       (Intrinsic Clearance) is high (>50 µL/min/mg), the isopropyl group is likely being hydroxylated.[1][2][3]
      
    • Mitigation Strategy: If unstable, propose the cyclopropyl or difluoro-isopropyl bioisostere in your publication/patent to retain shape while blocking metabolism.[1][2][3]

Part 3: Visualizations

Diagram 1: Synthesis & Derivatization Logic

This workflow illustrates the decision process for functionalizing the two distinct handles (Bromo vs. Acid) on the scaffold.[1][2][3]

SynthesisWorkflowStartStart: 4-Bromo-2-isopropylbenzoic acidDecisionTarget Priority?Start->DecisionPathAPath A: Core Extension(Suzuki/Buchwald)Decision->PathABuild Core FirstPathBPath B: Solubilizing/Binding(Amide/Ester)Decision->PathBDefine Vector FirstStepA1Protect COOH(Methyl Ester)PathA->StepA1Prevents catalyst poisoningStepB1Activate COOH(SOCl2 or Ghosez)PathB->StepB1Overcome Ortho-StericsStepA2Pd-Catalyzed Coupling(Handle: 4-Br)StepA1->StepA2StepA3Hydrolysis (LiOH)StepA2->StepA3StepB2Amide Coupling(Sterically Hindered)StepB1->StepB2StepB3Late-Stage Coupling(Handle: 4-Br)StepB2->StepB3Final Diversification

Caption: Synthesis decision tree. Path A is preferred if the amide moiety is sensitive to Pd-coupling conditions.[1][2][3] Path B is preferred for generating diversity libraries at the 4-position.[1][2]

Diagram 2: Novelty Assessment Decision Tree

How to determine if your derivative is patentable and functionally superior.[1][2][3]

NoveltyAssessmentInputCompound Design(2-iPr Derivative)Check1Structural Search(SciFinder/Reaxys)Input->Check1ExactMatchExact Match Found?Check1->ExactMatchBioIsoAssess Bioisosteres(vs 2-Me, 2-Cl)ExactMatch->BioIsoNoResult1Novelty: Low(Prior Art Exists)ExactMatch->Result1YesExpTestExperimental Validation(The 'Ortho-Effect' Test)BioIso->ExpTestHypothesis: iPr > MeExpTest->Result1No Functional GainResult2Novelty: High(New IP Space)ExpTest->Result2Superior Potency/Selectivity

Caption: Logic flow for assessing novelty. Structural uniqueness is insufficient; functional superiority (via the ortho-effect) over the 2-methyl analog is required for high-value IP.[1][2]

References

  • Royal Society of Chemistry. (2005).[1][2][3] Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry.[1][2][3]

  • Google Patents. (2008).[1][2][3] Inhibitors of Stearoyl-CoA desaturase 1 (SCD1) - Patent US20080293768.[1][2][3] (Demonstrates use of substituted benzoic acids in metabolic disease).

  • ChemicalBook. (2019).[1][2][3] Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.[1][2][3][4][5][6] (Comparative baseline for methyl-substituted analogs).

  • Khan Academy. Ortho-effect in benzoic acids: Steric inhibition of resonance.[1][2][3][7]

The Untapped Potential of 4-Bromo-2-isopropylbenzoic Acid: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel, high-efficacy molecules. Substituted benzoic acids, particularly those bearing a bromine atom, are a cornerstone of this molecular architecture, offering a versatile scaffold for elaboration. While compounds like 4-bromo-2-methylbenzoic acid and 4-bromo-2-chlorobenzoic acid have well-documented roles in the synthesis of blockbuster drugs and essential agrochemicals, their isopropyl analogue, 4-Bromo-2-isopropylbenzoic acid , remains a largely untapped resource.

This guide provides a comparative analysis of 4-Bromo-2-isopropylbenzoic acid against its more established counterparts. By examining the known applications and experimental data of its structural isomers, we aim to illuminate the prospective value of this underutilized intermediate for researchers, scientists, and drug development professionals. The central thesis is that the unique steric and electronic properties conferred by the isopropyl group at the ortho position present a compelling opportunity for the development of new chemical entities with potentially enhanced properties.

A Comparative Overview of 4-Bromo-2-substituted Benzoic Acids

The substitution pattern on the aromatic ring of a benzoic acid derivative significantly influences its physical properties and reactivity. The bromine atom at the para position is a key functional handle, amenable to a wide array of cross-coupling reactions, which are fundamental in modern organic synthesis. The substituent at the ortho position, however, modulates the electronic nature of the aromatic ring and exerts steric influence, which can be strategically exploited in synthetic design.

Below is a comparative summary of the physicochemical properties of 4-Bromo-2-isopropylbenzoic acid and its methyl and chloro analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)pKa (Predicted)
4-Bromo-2-isopropylbenzoic acid C₁₀H₁₁BrO₂243.10120-121[1]318.7 ± 35.0[1]3.41 ± 0.10[1]
4-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.05182-184--
4-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46154-158--

The data suggests that the isopropyl group, being larger than both the methyl and chloro substituents, will impart distinct steric hindrance around the carboxylic acid functionality and the adjacent bromine atom. This can be advantageous in directing the regioselectivity of certain reactions and in influencing the conformational preferences of the final products, a critical factor in their biological activity.

Established Applications of Structural Isomers: A Blueprint for Innovation

The utility of 4-bromo-2-substituted benzoic acids as intermediates is well-established. An examination of their documented applications provides a strong rationale for exploring the potential of the isopropyl variant.

4-Bromo-2-methylbenzoic Acid: A Gateway to Antibacterials and Pesticides

4-Bromo-2-methylbenzoic acid is a pivotal intermediate in the synthesis of a range of bioactive molecules. It serves as a building block for novel anthranilic acid derivatives with antibacterial activity[2]. Furthermore, it is a key precursor in the industrial synthesis of Fluralaner, a potent ectoparasiticide for veterinary use[3]. The synthetic versatility of 4-bromo-2-methylbenzoic acid is demonstrated by its use in Friedel-Crafts acylations, cross-coupling reactions, and the formation of heterocyclic structures like isoindolinones and isoquinolones[4].

4-Bromo-2-chlorobenzoic Acid and its Isomers: Scaffolds for Modern Pharmaceuticals

Substituted bromochlorobenzoic acids are crucial in the synthesis of modern pharmaceuticals. For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes[5][6][7][8]. The synthetic routes to these drugs often involve transformations of the carboxylic acid group and cross-coupling reactions at the bromine-bearing carbon.

4-Bromobenzoic Acid: A Versatile Precursor in Agrochemicals and Pharmaceuticals

The simpler analogue, 4-bromobenzoic acid, is widely used as an intermediate in the synthesis of agrochemicals, including potent herbicides, insecticides, and fungicides[9]. It is also a common starting material in the pharmaceutical industry and is used in the study of drug metabolism[10][11].

Prospective Applications of 4-Bromo-2-isopropylbenzoic Acid

Given the established importance of its structural isomers, 4-Bromo-2-isopropylbenzoic acid stands out as a promising yet under-explored building block. The introduction of the isopropyl group can be expected to modulate the lipophilicity and metabolic stability of derivative compounds, properties of keen interest in drug design.

Hypothesized Advantages:

  • Modulation of Physicochemical Properties: The isopropyl group will increase the lipophilicity of derivatives compared to their methyl or chloro counterparts, which can influence cell permeability and target engagement.

  • Steric Influence on Biological Activity: The steric bulk of the isopropyl group can lead to more selective binding to biological targets and may also hinder metabolic degradation, potentially prolonging the in vivo half-life of a drug candidate.

  • Novel Chemical Space: The use of 4-Bromo-2-isopropylbenzoic acid allows for the exploration of novel chemical space, leading to new intellectual property in the form of patentable new chemical entities.

The synthetic pathways established for the methyl and chloro analogues can serve as a direct template for the utilization of 4-Bromo-2-isopropylbenzoic acid.

Caption: Synthetic utility of 4-Bromo-2-isopropylbenzoic acid.

Experimental Protocols: Synthesis of Key Intermediates

The following protocols for the synthesis of related bromobenzoic acids can be adapted by a skilled synthetic chemist for the preparation and derivatization of 4-Bromo-2-isopropylbenzoic acid.

Protocol 1: Oxidation of p-Bromotoluene to 4-Bromobenzoic Acid

This method is a common industrial process for the synthesis of 4-bromobenzoic acid.

Materials:

  • p-Bromotoluene

  • Glacial acetic acid

  • Cobalt acetate

  • Manganese acetate

  • Potassium bromide or Sodium bromide

  • Oxygen gas

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge p-bromotoluene, glacial acetic acid, cobalt acetate, manganese acetate, and a bromide salt.

  • Heat the mixture to 75-85 °C with stirring.

  • Introduce a steady stream of oxygen gas into the reaction mixture.

  • Monitor the reaction progress by analyzing the consumption of p-bromotoluene.

  • Once the reaction is complete, cool the mixture to allow the crude 4-bromobenzoic acid to precipitate.

  • Filter the crude product and purify by recrystallization. A yield of up to 98% with a purity of >99% has been reported for this type of process[11].

Caption: Synthesis of 4-Bromobenzoic Acid.

Protocol 2: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzotrichloride

This protocol outlines a two-step, one-pot synthesis of a key pharmaceutical intermediate.

Materials:

  • 2-Chlorobenzotrichloride

  • Brominating agent (e.g., Bromine, N-bromosuccinimide)

  • Catalyst (e.g., Iron(III) chloride)

  • Acid for hydrolysis (e.g., Sulfuric acid)

Procedure:

  • To a reaction vessel, add 2-chlorobenzotrichloride and the catalyst.

  • Under an inert atmosphere, add the brominating agent dropwise while maintaining the reaction temperature.

  • After the bromination is complete, add the acid for hydrolysis.

  • Heat the reaction mixture to effect hydrolysis of the trichloromethyl group to a carboxylic acid.

  • Cool the reaction mixture and precipitate the product by adding it to ice water.

  • Collect the crude 5-bromo-2-chlorobenzoic acid by filtration and purify by recrystallization. This method has been reported to achieve yields greater than 95%[5].

Conclusion

While direct, peer-reviewed applications of 4-Bromo-2-isopropylbenzoic acid are yet to be extensively documented, a comparative analysis of its structural isomers provides a compelling case for its potential as a valuable and versatile building block in medicinal and agricultural chemistry. The unique steric and electronic properties imparted by the ortho-isopropyl group offer exciting opportunities for the design of novel bioactive molecules. It is the author's belief that the exploration of this underutilized intermediate will lead to the discovery of new chemical entities with enhanced performance characteristics. The synthetic methodologies outlined in this guide for related compounds provide a solid foundation for researchers to begin unlocking the potential of 4-Bromo-2-isopropylbenzoic acid.

References

  • Enhancing Agrochemicals with 4-Bromobenzoic Acid: A Manufacturer's Perspective. (2026, January 24). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

  • Procuring 4-Bromo-2-methylbenzoic Acid: A Guide for Industrial Chemists. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A kind of preparation method of 4- bromobenzoic acids. (2018). CN108558636A. Google Patents.
  • 4-Bromobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Piramal Pharma Solutions. Retrieved from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2019). CN109553532A. Google Patents.
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (2012). Organic Syntheses, 89, 105. Retrieved from [Link]

  • 2-Bromo-4-isopropylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method of 5-bromo-2-chloro benzoic acid. (2016). CN105622382A. Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023). WO/2023/019849. WIPO Patentscope. Retrieved from [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EP4389733A1. EPO. Retrieved from [Link]

  • 4-Bromo-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromo-4-isopropylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Comparing Properties of Isomers. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Isomerism. (n.d.). SATHEE. Retrieved from [Link]

  • Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Bromobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-isopropylbenzoic acid was not available in public databases at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including 4-bromobenzoic acid, 4-bromo-2-methylbenzoic acid, and other brominated aromatic acids. This guide advocates for a conservative approach, treating the compound as potentially hazardous and requiring strict adherence to safety protocols.

Hazard Profile Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar brominated benzoic acid derivatives, 4-Bromo-2-isopropylbenzoic acid should be presumed to pose the following risks. The causality is clear: the aromatic carboxylic acid structure can lead to tissue irritation, and the presence of bromine, a halogen, necessitates careful handling to prevent absorption or inhalation.

Table 1: Anticipated Hazard Identification

Hazard Type GHS Classification (Anticipated) Description of Risk
Skin Corrosion/Irritation Category 2 Causes skin irritation upon direct contact.[1][2][3] Prolonged exposure can lead to redness and discomfort.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][2][3][4] Direct contact with the powder or solutions can result in significant pain, redness, and potential damage.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System) May cause respiratory irritation if dusts are inhaled.[1][2][3] This is a primary concern when handling the compound in its solid, powdered form.

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][3][5] Ingestion can lead to soreness of the mouth and throat.[2] |

The Core Defense: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. It does not eliminate the hazard, but it provides a critical barrier.[6] The selection of appropriate PPE must directly address the hazards identified above.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][3] Why: To provide a complete seal around the eyes, protecting them from airborne dust and accidental splashes, which can cause serious irritation.[1][2][3][4] For large-scale operations or significant splash risks, a face shield should be worn over the goggles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][9] Why: To prevent direct skin contact, which causes irritation.[1][2][3] Always inspect gloves for tears or defects before use and use proper removal techniques to avoid contaminating your skin.[1][3]
Body Protection A buttoned, long-sleeved laboratory coat. Why: To protect skin and personal clothing from contamination by dust or splashes.[6] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9]

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) may be required. | Why: To prevent the inhalation of dust, which may cause respiratory tract irritation.[1][10] This is essential when engineering controls (like a chemical fume hood) are insufficient, when handling large quantities, or during spill cleanup.[1] |

Operational Workflow: A Step-by-Step Guide to Safe Handling

A structured workflow ensures that safety is integrated into every step of the experimental process, from initial setup to final disposal. This protocol is designed as a self-validating system, where each step logically follows the last to minimize risk.

G Start Start: Safe Handling Protocol Prep 1. Preparation - Verify fume hood is operational. - Assemble spill kit. - Pre-label a hazardous waste container. Start->Prep Don_PPE 2. Don PPE - Lab Coat - Goggles / Face Shield - Chemical-Resistant Gloves - Respirator (if required) Prep->Don_PPE Handling 3. Chemical Handling - Perform all manipulations in a fume hood. - Weigh solids carefully to minimize dust generation. - Keep the primary container tightly closed when not in use. Don_PPE->Handling Decon 4. Decontamination - Clean all work surfaces. - Decontaminate used glassware. Handling->Decon Emergency Emergency Event (e.g., Spill) Handling->Emergency Doff_PPE 5. Doff PPE (Safe Removal) - Remove gloves first. - Remove lab coat. - Remove goggles/face shield. - Remove respirator last. Decon->Doff_PPE Disposal 6. Waste Disposal - Place all contaminated solids, gloves, and wipes into the pre-labeled hazardous waste container. Doff_PPE->Disposal End End: Procedure Complete Wash Hands Thoroughly Disposal->End Spill_Protocol Follow Spill Protocol - Evacuate if necessary. - Use appropriate PPE and spill kit. - Report the incident. Emergency->Spill_Protocol Spill_Protocol->Decon After cleanup

Caption: Safe handling workflow for 4-Bromo-2-isopropylbenzoic acid.

Emergency Procedures: Plan for the Unexpected

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[11][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] If skin irritation persists, get medical advice.[11]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If you feel unwell, call a POISON CENTER or doctor.[1]

  • Ingestion: Rinse mouth with water.[11] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][4]

Spill Cleanup:

  • Restrict access to the spill area.

  • Ensure proper PPE is worn, including respiratory protection.

  • Carefully sweep or scoop up the solid material, avoiding dust generation.[2][5]

  • Place the spilled material into a closable, labeled container for hazardous waste disposal.[2]

  • Clean the affected area thoroughly.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 4-Bromo-2-isopropylbenzoic acid must be treated as hazardous waste.[10]

  • Waste Characterization: Due to its chemical nature as a brominated organic compound, this waste requires specialized disposal.

  • Containerization: Collect all contaminated materials (excess reagent, contaminated gloves, wipes, etc.) in a clearly labeled, sealed container designated for halogenated organic waste.[2][10][13]

  • Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility, likely via high-temperature incineration equipped with emission control systems to handle halogenated by-products.[1][11][14] Do not dispose of this chemical down the drain or in the regular trash.[10]

References

  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 4-Bromo-2-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 4-Bromobenzoic acid.
  • Santa Cruz Biotechnology, Inc. (2015, April 16). Safety Data Sheet for 4-bromobenzoic acid.
  • CDH Fine Chemical. (n.d.). 4-Bromo Benzoic Acid CAS No 586-76-5 Material Safety Data Sheet.
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4-bromo-6-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Bromobenzoic acid.
  • Fisher Scientific. (2016, January 29). Safety Data Sheet for 4-Bromo-2-methylbenzoic acid.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Reddit r/chemistry. (2017, September 16). Safely handling a liter of Bromine?.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MedChemExpress. (2025, May 6). 4-Bromo-2-methylbenzoic acid-SDS.
  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Chemtalk - Science Forum For Lab Technicians. (n.d.). Bromine water - disposal.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.